3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
3-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOWWABYYWPKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678004 | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-10-3 | |
| Record name | 3-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Introduction and Significance
This compound is a highly functionalized heterocyclic compound built upon the 7-azaindole core. The strategic placement of bromine, chlorine, and a tosyl protecting group makes it a valuable and versatile intermediate in the field of medicinal chemistry and drug development. The 7-azaindole scaffold is a well-established bioisostere for indole and purine, capable of forming crucial hydrogen bond interactions with biological targets.[1][2] The halogen substituents at the 3- and 5-positions serve as synthetic handles for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N-tosyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and modulates the electronic properties of the ring system to direct the regioselectivity of subsequent electrophilic substitutions.[3][4]
This guide provides a comprehensive overview of a plausible, literature-supported synthetic pathway for this key intermediate, details its characterization, and explains the scientific rationale behind the chosen methodologies.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a three-step sequence starting from commercially available 7-azaindole. The pathway involves initial protection of the pyrrole nitrogen, followed by sequential halogenation of the pyridine and pyrrole rings.
Figure 1: Proposed three-step synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1)
Rationale: The protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group is the critical first step. The electron-withdrawing nature of the tosyl group acidifies the N-H proton, facilitating its removal by a base like sodium hydride (NaH). More importantly, the tosyl group deactivates the pyrrole ring towards uncontrolled polymerization under electrophilic conditions and directs subsequent halogenation preferentially to the C-3 position.[3]
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1) as a solid.
Step 2: Synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (2)
Rationale: The second step involves the regioselective chlorination of the pyridine ring. While the tosylated pyrrole ring is deactivated, the pyridine ring can undergo electrophilic halogenation. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine suitable for this transformation.[5][6] The reaction is directed to the C-5 position, a known site for halogenation on the 7-azaindole core under these conditions. The existence of this compound (CAS 1417422-02-6) confirms the viability of this intermediate.[7][8]
Procedure:
-
Dissolve 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1) (1.0 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (NCS, 1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (2) .
Step 3: Synthesis of this compound (3)
Rationale: The final step is the bromination of the electron-rich C-3 position of the pyrrole ring. The N-tosyl group strongly directs electrophilic attack to this position.[9][10] N-Bromosuccinimide (NBS) is the reagent of choice as it is a mild and highly selective brominating agent for such activated systems.[11][12]
Procedure:
-
Dissolve 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (2) (1.0 equivalent) in anhydrous DMF.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature while protecting the reaction from light.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dissolve the crude solid in ethyl acetate, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product, This compound (3) .
Characterization
The structural confirmation of the final product is achieved through a combination of spectroscopic methods. The expected data, extrapolated from known mono-halogenated analogues, are summarized below.[13][14]
| Analysis | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.5 (s, 1H, H6), ~8.1 (s, 1H, H4), ~7.8 (d, 2H, Ar-H of Tosyl), ~7.7 (s, 1H, H2), ~7.3 (d, 2H, Ar-H of Tosyl), ~2.4 (s, 3H, CH₃ of Tosyl). |
| ¹³C NMR | δ (ppm) in CDCl₃: Aromatic carbons in the range of 110-150 ppm, including signals for the tosyl group, the pyridine ring, and the pyrrole ring. A key signal would be the brominated C3 carbon. The methyl carbon of the tosyl group would appear around 21-22 ppm. |
| Mass Spec. | ESI-MS: Calculated for C₁₄H₁₀BrClN₂O₂S, [M+H]⁺ ≈ 384.9, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| IR Spectroscopy | (cm⁻¹): Characteristic peaks for S=O stretching (sulfonyl group) around 1370 and 1170 cm⁻¹, C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹). |
Safety, Handling, and Downstream Processing
Safety and Handling:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
NCS and NBS: Corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Solvents (DMF, Acetonitrile): Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Downstream Processing: Tosyl Deprotection The tosyl group can be removed to liberate the free N-H pyrrole, which may be necessary for subsequent synthetic steps or for the final active pharmaceutical ingredient. A common and mild method for this deprotection is the use of cesium carbonate in a mixture of THF and methanol.[15][16] This allows for the unmasking of the 7-azaindole core for further functionalization or biological evaluation.
References
Click to expand
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Semantic Scholar. Available at: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. Available at: [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. Available at: [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
- Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents.
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Copper-mediated C-2 chlorination of N-(2-pyrimidyl)indoles. RSC Publishing. Available at: [Link]
-
3-Bromo-5-chloro-1-ethyl-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]
-
Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. MDPI. Available at: [Link]
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1-Phenyl-3-tosyl-1H-pyrrole. MDPI. Available at: [Link]
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available at: [Link]
- A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Google Patents.
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TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. Scirp.org. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
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Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents.... ResearchGate. Available at: [Link]
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An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]
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A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. National Institutes of Health. Available at: [Link]
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Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. Available at: [Link]
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Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]
-
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]
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Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. Sci-Hub. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
Bromination of compounds 3a–c and 4a–c with NBS. ResearchGate. Available at: [Link]
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. Available at: [Link]
-
1H-Pyrrolo(2,3-b)pyridine. SpectraBase. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-bromo-5-chloro-1-tosyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-5-chloro-1-tosyl-7-azaindole is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The strategic placement of bromo and chloro substituents at the 3 and 5 positions, respectively, provides valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries. The tosyl group at the 1-position serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the azaindole ring and directing the regioselectivity of certain reactions. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 3-bromo-5-chloro-1-tosyl-7-azaindole, including its synthesis, structural elucidation, and predicted characteristics, to empower researchers in its effective utilization.
Chemical Structure and Properties
The chemical structure of 3-bromo-5-chloro-1-tosyl-7-azaindole is characterized by a pyrrolo[2,3-b]pyridine core. The key structural features and predicted physicochemical properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₀BrClN₂O₂S | Calculated |
| Molecular Weight | 399.67 g/mol | Calculated |
| CAS Number | Not available | |
| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Predicted to be in the range of 150-200 °C | Inferred from related N-tosyl-7-azaindoles |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | General solubility of N-tosylated compounds |
| pKa | The tosyl group is strongly electron-withdrawing, which significantly reduces the basicity of the pyridine nitrogen compared to the unprotected 7-azaindole. | Chemical principles |
Synthesis of 3-bromo-5-chloro-1-tosyl-7-azaindole
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 5-chloro-7-azaindole
This step introduces the bromine atom at the C3 position of the azaindole ring.
-
To a solution of 5-chloro-7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-chloro-7-azaindole.
Step 2: Tosylation of 3-bromo-5-chloro-7-azaindole
This step introduces the tosyl protecting group onto the pyrrole nitrogen.
-
To a solution of 3-bromo-5-chloro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-chloro-1-tosyl-7-azaindole.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for 3-bromo-5-chloro-1-tosyl-7-azaindole, the following are predictions based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the azaindole core and the tosyl group.
-
Tosyl Group Protons: Two doublets in the aromatic region (around δ 7.2-8.0 ppm), corresponding to the four protons on the p-substituted benzene ring. A singlet for the methyl group protons will appear upfield (around δ 2.4 ppm).
-
Azaindole Core Protons: The protons on the pyridine and pyrrole rings will appear in the aromatic region. The C2-H proton of the pyrrole ring will likely be a singlet. The C4-H and C6-H protons of the pyridine ring will appear as singlets or doublets depending on the resolution and long-range couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Tosyl Group Carbons: Signals for the methyl carbon (around δ 21 ppm) and the four distinct aromatic carbons of the tosyl group.
-
Azaindole Core Carbons: Signals for the carbons of the fused pyrrolo[2,3-b]pyridine system. The carbons attached to the halogens (C3 and C5) will have their chemical shifts influenced by the electronegativity of bromine and chlorine.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of the compound.
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation patterns would involve the loss of the tosyl group or cleavage of the halogen atoms.
Diagram of a General Analytical Workflow
Caption: A typical workflow for the purification and analysis.
Reactivity and Applications in Drug Discovery
The presence of the tosyl group significantly influences the reactivity of the 7-azaindole core. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack but facilitates nucleophilic substitution on the pyridine ring. The bromine at the C3 position and the chlorine at the C5 position are key functional groups for further synthetic transformations.
This di-halogenated, tosyl-protected 7-azaindole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at both the C3 and C5 positions, enabling the rapid generation of diverse libraries of compounds for screening in drug discovery programs. The tosyl group can be readily removed under basic conditions to yield the free N-H azaindole, which is often a crucial feature for biological activity, as the N-H can act as a hydrogen bond donor in interactions with biological targets.
Conclusion
3-bromo-5-chloro-1-tosyl-7-azaindole is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably predicted based on the extensive knowledge of related 7-azaindole derivatives. The synthetic route is straightforward, and its strategic halogenation pattern makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. This guide provides researchers with the necessary foundational knowledge to confidently synthesize, characterize, and utilize this important chemical entity in their research endeavors.
References
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
-
PubChem. (n.d.). 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). N-Tosyl-4-chloro-3-iodo-7-azaindole. Retrieved from [Link]
- Patents providing general synthetic routes for substituted azaindoles. (Various).
Stability and Storage of Tosylated 3-Bromo-5-Chloro-7-Azaindole: A Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for tosylated 3-bromo-5-chloro-7-azaindole, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.
Introduction: The Significance of Tosylated 3-Bromo-5-Chloro-7-Azaindole
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The specific functionalization with bromine and chlorine atoms at the 3 and 5 positions, respectively, provides crucial handles for further chemical modification, often through cross-coupling reactions.[2][4] The N-tosylation of the azaindole nitrogen serves a dual purpose: it activates the ring system for certain reactions and acts as a robust protecting group that can be removed under specific conditions.[4] Given its role as a pivotal building block, understanding and controlling the stability of tosylated 3-bromo-5-chloro-7-azaindole is paramount to ensure the reproducibility of synthetic routes and the quality of downstream products.
Chemical Structure and Physicochemical Properties
The foundational step in assessing stability is a thorough understanding of the molecule's intrinsic properties.
Structure:
Caption: Chemical structure of tosylated 3-bromo-5-chloro-7-azaindole.
Table 1: Physicochemical Properties (Predicted and Inferred)
| Property | Value/Observation | Rationale/Source |
| Molecular Formula | C₁₄H₉BrClN₃O₂S | Calculated from structure |
| Molecular Weight | 414.66 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white or yellow solid.[5] | Based on related azaindole derivatives. |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and poorly soluble in water. | General property of N-tosylated heterocyclic compounds. |
| Melting Point | Not available. Likely a high-melting solid. | The parent compound, 3-bromo-7-azaindole, has a melting point of 98°C.[6] N-tosylation and additional halogenation would be expected to increase the melting point. |
Stability Profile and Degradation Pathways
Direct, long-term stability studies on tosylated 3-bromo-5-chloro-7-azaindole are not extensively published. However, a robust stability profile can be inferred from the known chemistry of its constituent parts: the halo-azaindole core and the N-tosyl protecting group.
The Halo-Azaindole Core
The 7-azaindole nucleus, while possessing aromatic stability, is susceptible to certain degradation pathways, particularly when substituted with halogens.
-
Photostability: Halogenated aromatic and heteroaromatic compounds can be sensitive to light, particularly UV radiation. Photolytic cleavage of the C-Br or C-Cl bond can generate radical species, leading to dimerization, reaction with solvents, or other undesired side products.
-
Oxidative Stability: The electron-rich pyrrole portion of the azaindole ring can be susceptible to oxidation. While the electron-withdrawing nature of the pyridine ring and the halogen substituents offers some protection, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to degradation.
-
pH Stability: The azaindole core is generally stable under neutral and mildly acidic or basic conditions. The pyridine nitrogen provides a site for protonation in strong acids.
The N-Tosyl Protecting Group
The tosyl group is a widely used protecting group for amines and indoles due to its general stability.
-
Acid Stability: The N-S bond of the sulfonamide is highly resistant to acidic conditions.
-
Base Lability: The tosyl group is susceptible to cleavage under strongly basic conditions, a property often exploited for its removal during synthesis.[4] This suggests that the compound will be unstable in the presence of strong bases such as sodium hydroxide or potassium carbonate, particularly at elevated temperatures.
-
Nucleophilic Attack: While generally stable to many nucleophiles, strong nucleophiles may attack the sulfur atom, leading to deprotection.
Predicted Degradation Pathways
Based on the above, the following degradation pathways are the most probable for tosylated 3-bromo-5-chloro-7-azaindole.
Caption: Potential degradation pathways for tosylated 3-bromo-5-chloro-7-azaindole.
Recommended Storage and Handling Conditions
To mitigate the potential degradation pathways, the following storage and handling conditions are recommended. These are based on best practices for halogenated heterocyclic compounds and information from Safety Data Sheets (SDS) for structurally related molecules.[6][7][8]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C. [7] Short-term (days to weeks): 2-8°C. | Reduces the rate of potential degradation reactions. Sub-zero temperatures are standard for long-term preservation of complex organic molecules. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Minimizes the risk of oxidation. For long-term storage, sealing the container under an inert gas is highly recommended. |
| Light | Protect from light. Store in an amber vial or in a light-proof outer container. | Prevents photolytic degradation, a common issue for halogenated aromatic compounds. |
| Moisture | Store in a dry environment. Keep the container tightly sealed.[6][7][8] Use of a desiccator is advisable. | Moisture can facilitate hydrolytic degradation pathways, although the N-tosyl group is relatively stable to hydrolysis. More importantly, moisture can lead to clumping of the solid material. |
| Container | Tightly sealed, appropriate-sized amber glass vial. | Prevents exposure to air and moisture and protects from light. |
Handling Precautions
-
Handle in a well-ventilated area to avoid inhalation of dust.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Avoid creating dust. If weighing, do so in a fume hood or a balance enclosure.
-
For solution-based handling, use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line) if the subsequent chemistry is sensitive to air or moisture.
Experimental Protocols for Stability Assessment
To establish a definitive stability profile for a specific batch of tosylated 3-bromo-5-chloro-7-azaindole, a formal stability study is recommended.
Forced Degradation Study Protocol
This study exposes the compound to stress conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To identify the degradation products of tosylated 3-bromo-5-chloro-7-azaindole under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photolytic: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze all samples, including an unstressed control, by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.
Caption: Workflow for a forced degradation study.
Long-Term Stability Study Protocol
Objective: To determine the re-test date or shelf life of tosylated 3-bromo-5-chloro-7-azaindole under recommended storage conditions.
Methodology:
-
Sample Preparation: Package multiple, independent samples of the compound in the recommended container-closure system (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere.
-
Storage Conditions: Place the samples in stability chambers set to the desired long-term storage condition (e.g., -20°C ± 5°C) and an accelerated condition (e.g., 5°C ± 3°C).
-
Time Points: Define the testing schedule (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Testing: At each time point, remove a sample from each storage condition and allow it to equilibrate to room temperature before opening. Perform the following tests:
-
Appearance: Visual inspection.
-
Purity: HPLC analysis using a validated stability-indicating method.
-
Identity: Confirmation by a secondary technique (e.g., ¹H NMR or Mass Spectrometry) at the initial and final time points.
-
-
Data Analysis: Plot the purity versus time. Evaluate any trends in degradation. The re-test date is established based on the time at which the purity remains within the specified acceptance criteria.
Conclusion
While direct stability data for tosylated 3-bromo-5-chloro-7-azaindole is limited, a comprehensive understanding of its chemical nature allows for the formulation of robust storage and handling procedures. The primary stability concerns are sensitivity to strong bases, which will cleave the tosyl group, and potential sensitivity to light and oxidation, characteristic of halogenated heterocycles. By adhering to the recommended storage conditions of -20°C, under an inert atmosphere, and protected from light , researchers can ensure the long-term integrity and reliability of this critical synthetic intermediate. For GMP applications or long-term process development, conducting formal stability studies as outlined is essential to definitively establish the compound's shelf life.
References
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PubChem. (n.d.). 3-Bromo-7-chloro-5-azaindole. Retrieved from [Link]
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Jubilant Ingrevia Limited. (2024). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [Link]
- Gu, Z., et al. (2015). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 58(15), 6036–6049.
- Dolan, E. A., et al. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 28(17), 2948-2952.
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PubChem. (n.d.). 3-Chloro-7-azaindole. Retrieved from [Link]
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ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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A Technical Guide to 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Versatile Scaffold in Modern Drug Discovery
Abstract
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its structure is isosteric to indole, a common motif in biologically active natural products and pharmaceuticals. The replacement of the C-7 carbon in indole with a nitrogen atom to form the 7-azaindole scaffold can impart favorable physicochemical and pharmacological properties, such as improved aqueous solubility and enhanced metabolic stability.
The 7-azaindole framework is a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors for the treatment of cancer.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction in the binding of many drugs to their protein targets. Consequently, the development of synthetic routes to functionalized 7-azaindoles is of paramount importance. The subject of this guide, 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is a highly functionalized intermediate designed for facile diversification. The bromine and chlorine atoms at the 3- and 5-positions, respectively, serve as orthogonal handles for a variety of cross-coupling reactions, while the tosyl group on the pyrrole nitrogen acts as a robust protecting group that also activates the scaffold for certain transformations.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs and computational models.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₁₄H₁₀BrClN₂O₂S | - |
| Molecular Weight | 385.67 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar compounds[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. | General knowledge of protected heterocyclic compounds |
| XLogP3 | ~3.5-4.0 | Analogy to 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine[3] |
| Hydrogen Bond Donors | 0 | Structure |
| Hydrogen Bond Acceptors | 4 | Structure |
Synthesis and Mechanism
A robust synthetic route to this compound can be devised from commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine. The proposed synthesis involves a three-step sequence: bromination, tosylation, and a second halogenation. A more strategic and regioselective approach, however, would be to start from a pre-functionalized precursor, such as 5-bromo-7-azaindole, followed by iodination and subsequent tosylation, a strategy that has been successfully employed for similar analogs.[4]
Proposed Synthetic Protocol:
-
Regioselective Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine: The starting material, 5-bromo-7-azaindole, is subjected to electrophilic iodination. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation, which preferentially occurs at the electron-rich C-3 position of the pyrrole ring.[4] The reaction is typically carried out in an aprotic solvent such as acetonitrile at elevated temperatures.
-
N-Tosylation: The resulting 3-iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine is then protected with a tosyl group. This is achieved by reacting the intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA), and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM).[4] The tosyl group serves to protect the pyrrole nitrogen from participating in subsequent reactions and can also influence the reactivity of the heterocyclic core.
-
Halogen Exchange (if necessary): If the desired product is the 3-bromo-5-chloro derivative, a halogen exchange reaction could be explored, or a different starting material, such as 5-chloro-7-azaindole, would be used, followed by bromination at the 3-position.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for a dihalogenated, tosylated 7-azaindole.
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, and the potential for selective reaction at the C-3 (bromo) versus the C-5 (chloro) position, makes this a highly valuable intermediate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The C-Br bond at the 3-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position. This allows for the selective introduction of an aryl or heteroaryl group at the C-3 position by reaction with a boronic acid or ester in the presence of a suitable palladium catalyst and base.[1] Subsequently, a second Suzuki-Miyaura coupling can be performed at the C-5 position, often under more forcing conditions, to introduce a different substituent.
Stille Cross-Coupling
Similar to the Suzuki reaction, the Stille coupling allows for the formation of C-C bonds using organostannane reagents. The regioselectivity of the Stille coupling on dihalogenated heterocycles can also be controlled by the choice of reaction conditions.[5][6]
Other Cross-Coupling Reactions
The halogenated positions on the 7-azaindole core are also amenable to other cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the diversity of molecules that can be synthesized from this intermediate.
Deprotection of the Tosyl Group
The tosyl group is typically removed at a later stage in the synthesis. This can be achieved under basic conditions, for example, by treatment with aqueous sodium hydroxide in a suitable solvent like dioxane at elevated temperatures.[4] Alternatively, milder conditions using cesium carbonate in a mixture of THF and methanol have also been reported for the deprotection of N-tosylated azaindoles.[7]
The strategic application of these reactions is depicted in the following logical diagram:
Caption: Reactivity and diversification pathways for the title compound.
Applications in Drug Discovery
The 7-azaindole scaffold is a well-established pharmacophore in modern drug discovery. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of a wide range of protein kinases, including ALK, DYRK1A, and others, which are implicated in various cancers.[1] The ability to introduce diverse substituents at the 3- and 5-positions of the 7-azaindole core allows for the fine-tuning of the molecule's steric and electronic properties to achieve high potency and selectivity for the target kinase.
While there is no specific, publicly available information linking this compound to a particular biological target, its structure makes it an ideal starting point for the synthesis of libraries of 3,5-disubstituted 7-azaindoles. These libraries can then be screened against panels of kinases or other biological targets to identify novel lead compounds for drug development programs. The general signaling pathway often targeted by such compounds involves the inhibition of ATP binding to the kinase domain, thereby blocking downstream phosphorylation events that drive cell proliferation and survival.
Caption: General kinase signaling pathway targeted by 7-azaindole inhibitors.
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, including the positions of the substituents on the 7-azaindole core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula and exact mass of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the sulfonyl group of the tosyl moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound and to monitor the progress of reactions.
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is not available, halogenated heterocyclic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[8][9] They may cause irritation to the skin, eyes, and respiratory tract.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its dihalogenated nature allows for selective and sequential functionalization through modern cross-coupling methodologies, providing access to a wide array of novel 3,5-disubstituted 7-azaindole derivatives. The well-established importance of the 7-azaindole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, positions this compound as a valuable tool for researchers aiming to synthesize and evaluate new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, reactivity, and applications, intended to facilitate its effective use in the laboratory.
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Semantic Scholar. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
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Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
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4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
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Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. MDPI. [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
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3-Bromo-5-chloro-1-ethyl-pyrrolo[2,3-c]pyridine. PubChem. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Halogenated compounds. ChemSec. [Link]
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Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]
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Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PubMed Central. [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. [Link]
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Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. PubMed. [Link]
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Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Suzuki cross-coupling reactions of 4,7-dibromo[10][11][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
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Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [Link]
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The Strategic Role of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Ascendancy of the 7-Azaindole Scaffold
In the landscape of contemporary drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold". Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1][2] This inherent biological relevance, coupled with its synthetic tractability, has cemented the 7-azaindole motif as a cornerstone in the design of targeted therapeutics. This guide provides an in-depth technical exploration of a key intermediate, 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine , detailing its synthesis, chemical properties, and strategic application in the generation of novel kinase inhibitors and other medicinally relevant compounds.
Core Synthesis and Strategic Protection
The journey towards sophisticated 3,5-disubstituted 7-azaindole derivatives begins with the synthesis and strategic protection of the core scaffold. The presence of two distinct halogen atoms at the 3- and 5-positions offers a platform for sequential, site-selective functionalization, a powerful tool in the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
A common route to the parent heterocycle, 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, commences with the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole). The subsequent bromination at the C3 position is a critical step, yielding the di-halogenated core.
Experimental Protocol: Synthesis of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine [3]
-
Step 1: Dissolution and Cooling: In a round-bottom flask, 5-chloro-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent, such as dichloromethane. The solution is then cooled to 0°C in an ice bath.
-
Step 2: Bromination: A solution of bromine in dichloromethane is added dropwise to the cooled solution of the starting material. The reaction is typically stirred at 0°C for several hours.
-
Step 3: Monitoring and Quenching: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Step 4: Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
The Rationale and Execution of Tosyl Protection
The pyrrole nitrogen of the 7-azaindole core is nucleophilic and can interfere with subsequent metal-catalyzed cross-coupling reactions. Therefore, protection of this nitrogen is crucial. The tosyl (p-toluenesulfonyl) group is an ideal choice for this purpose due to its strong electron-withdrawing nature, which deactivates the pyrrole ring towards undesired side reactions, and its stability under a wide range of reaction conditions. Furthermore, it can be readily removed under basic conditions at a later stage in the synthetic sequence.
Experimental Protocol: Synthesis of this compound
-
Step 1: Deprotonation: To a solution of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. This deprotonates the pyrrole nitrogen to form the corresponding sodium salt.
-
Step 2: Tosylation: p-Toluenesulfonyl chloride (TsCl) is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Step 3: Workup and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the desired this compound.[4]
Strategic Application in Medicinal Chemistry: Sequential Cross-Coupling
The primary utility of this compound lies in its capacity to undergo sequential, regioselective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed conditions is the cornerstone of this strategy. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. This allows for the selective introduction of a substituent at the C3 position, followed by a subsequent coupling reaction at the C5 position.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely employed transformation in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups.[5][6]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Step 1: Selective Coupling at the C3 Position
-
Reaction Setup: In a reaction vessel, this compound, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Isolation: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, the 3-substituted-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate, is then purified.
Step 2: Coupling at the C5 Position
-
Reaction Setup: The purified 3-substituted-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate is then subjected to a second Suzuki-Miyaura coupling reaction with a different aryl or heteroaryl boronic acid.
-
Reaction Execution: Similar reaction conditions to the first coupling are employed, although higher temperatures or a more active catalyst system may be required to facilitate the coupling at the less reactive C-Cl bond.
-
Workup and Isolation: Following a similar workup and purification procedure, the desired 3,5-disubstituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine is obtained.
Step 3: Deprotection
-
Reaction: The tosyl group is removed by treating the 3,5-disubstituted product with a base, such as sodium hydroxide or potassium carbonate, in a protic solvent like methanol or ethanol at elevated temperatures.
-
Workup: After the reaction is complete, the mixture is neutralized, and the product is extracted, purified, and characterized.
Structure-Activity Relationship (SAR) Insights
The sequential functionalization of the this compound core allows for a systematic exploration of the structure-activity relationships of the resulting 3,5-disubstituted 7-azaindoles. In the context of kinase inhibition, the substituents at the C3 and C5 positions play crucial roles in modulating potency, selectivity, and pharmacokinetic properties.[7][8]
| Position | Role of Substituent | Common Moieties |
| N1 | The pyrrole nitrogen often forms a key hydrogen bond with the hinge region of the kinase. | Unsubstituted (after deprotection) |
| C3 | Can be directed towards the solvent-exposed region or a deeper hydrophobic pocket, influencing selectivity and potency. | Aryl, heteroaryl, alkyl, and amino groups. |
| C5 | Often extends into a hydrophobic pocket, contributing significantly to binding affinity. | Aryl and heteroaryl groups, often with further substitutions to fine-tune properties. |
Table 1: General Structure-Activity Relationship Trends for 3,5-Disubstituted 7-Azaindole Kinase Inhibitors.
Conclusion
This compound represents a highly valuable and versatile intermediate in medicinal chemistry. Its strategic design, incorporating a protecting group and two differentially reactive halogen atoms, enables the efficient and controlled synthesis of diverse libraries of 3,5-disubstituted 7-azaindoles. This synthetic strategy is particularly powerful in the context of kinase inhibitor discovery, allowing for the systematic optimization of potency and selectivity. As the demand for novel targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.
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An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery
Abstract
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has solidified its position as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for both indole and purine systems have made it an invaluable core in designing targeted therapeutics.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the scaffold's fundamental physicochemical properties, robust synthetic strategies, and its mechanistic role in interacting with biological targets. Particular emphasis is placed on its exemplary application as a hinge-binding motif in protein kinase inhibitors, a class of drugs that has revolutionized oncology and other therapeutic areas. Through detailed case studies, experimental protocols, and mechanistic diagrams, this document elucidates the causality behind the scaffold's success and offers insights into its continued evolution in drug discovery.
The Ascendance of a Privileged Scaffold
7-Azaindole is a bicyclic aromatic heterocycle where a pyridine ring is fused to a pyrrole ring. This arrangement, specifically the introduction of a nitrogen atom at the 7-position of an indole core, creates a unique pharmacophore with profound implications for drug-target interactions. While rare in nature, azaindoles have become indispensable in medicinal chemistry.[1][2] Their rise to prominence is largely due to the strategic advantages they offer over the parent indole structure, including modulated physicochemical properties and enhanced binding affinities.[3][4]
The 7-azaindole framework is now an integral component of several FDA-approved drugs and numerous clinical candidates, validating its status as a cornerstone of modern therapeutic design.[5][6] Its success story, particularly in the realm of kinase inhibition, serves as a premier example of structure-based drug design.
Caption: Chemical structures of Indole and its bioisostere, 7-Azaindole.
The Bioisosteric Advantage: Physicochemical Properties
The strategic replacement of a carbon atom with nitrogen transforms indole into 7-azaindole, a bioisosteric substitution that profoundly alters the molecule's properties. This single-atom change provides medicinal chemists with a powerful tool to overcome common drug development hurdles such as poor solubility, metabolic instability, and suboptimal target engagement.[3]
Enhanced Hydrogen Bonding Capability
The most significant advantage conferred by the pyridine nitrogen is the creation of an additional hydrogen bond acceptor site. While the pyrrole -NH group in both indole and 7-azaindole acts as a hydrogen bond donor, the nitrogen at position 7 in the azaindole scaffold provides a crucial acceptor function that is absent in indole. This dual donor-acceptor capacity is the key to its success in mimicking the adenine base of ATP, allowing it to form two distinct hydrogen bonds with the "hinge region" of many protein kinases—a bidentate interaction that dramatically increases binding affinity and inhibitor potency.[7][8][9]
Caption: 7-Azaindole's ability to form two hydrogen bonds with the kinase hinge.
Modulation of Physicochemical Parameters
The introduction of the electronegative nitrogen atom also influences key physicochemical properties that are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Generally, azaindoles exhibit enhanced aqueous solubility and a more favorable lipophilicity profile compared to their indole counterparts, which can lead to improved bioavailability.[3][4]
Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole
| Property | Indole | 7-Azaindole | Rationale for Difference |
|---|---|---|---|
| pKa (of Pyridinium) | N/A | ~4.6[10] | The pyridine nitrogen is basic and can be protonated. This value is comparable to 2-aminopyridine.[11] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | 1 (Pyrrole N-H) | Both scaffolds retain the pyrrole nitrogen as a donor. |
| Hydrogen Bond Acceptors | 0 | 1 (Pyridine N) | The key difference; the pyridine nitrogen provides a crucial H-bond acceptor site. |
| Aqueous Solubility | Lower | Generally Higher[1][3][4] | The polar pyridine nitrogen improves interactions with water, enhancing solubility. |
| Metabolic Stability | Variable (Prone to oxidation) | Often Improved[1] | The electron-deficient nature of the pyridine ring can make the scaffold less susceptible to oxidative metabolism. |
Synthesis of the 7-Azaindole Core: A Practical Protocol
The construction of the 7-azaindole ring system is a significant synthetic challenge, typically involving the annulation of a pyrrole ring onto a pre-formed pyridine.[10][12] While numerous methods exist, including Fischer and Madelung-type syntheses, modern approaches often rely on metal-catalyzed cross-coupling reactions or directed lithiation.[10][13]
One robust and well-documented approach is the LDA-mediated condensation of a substituted picoline with a nitrile, a variation of the Chichibabin reaction.[12] This method provides a direct route to functionalized 7-azaindoles.
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via LDA-Mediated Condensation
This protocol is adapted from methodologies described for the synthesis of 7-azaindole derivatives.[12]
Objective: To synthesize 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile.
Materials:
-
2-Fluoro-3-picoline (1.0 equiv)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (2.1 equiv)
-
Diisopropylamine (2.1 equiv), freshly distilled
-
Benzonitrile (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF. Cool the flask to -40 °C in an acetonitrile/dry ice bath.
-
Add diisopropylamine (2.1 equiv) via syringe, followed by the dropwise addition of n-BuLi (2.1 equiv).
-
Stir the resulting solution at -40 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Metalation of Picoline: Slowly add 2-fluoro-3-picoline (1.0 equiv) to the LDA solution at -40 °C. A deep red color should develop, indicating the formation of the benzyllithium intermediate. Stir for 60 minutes.
-
Condensation and Cyclization: Add benzonitrile (1.05 equiv) dropwise to the reaction mixture. Maintain stirring at -40 °C for 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole as a solid.
Self-Validation: The success of the reaction is critically dependent on anhydrous conditions and maintaining low temperatures to control side reactions. The use of excess LDA is crucial to drive the reaction to completion.[12] Product identity should be confirmed by NMR spectroscopy and mass spectrometry.
Caption: Simplified workflow for the synthesis of a 7-azaindole derivative.
Applications in Drug Discovery: The Kinase Inhibitor Paradigm
The 7-azaindole scaffold is most celebrated for its role in the development of protein kinase inhibitors.[7][14] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and blocking its function.[7][9] The 7-azaindole's ability to mimic ATP's adenine ring through its bidentate hydrogen bonding makes it an exceptionally effective hinge-binding fragment.[1][8]
Case Study: Vemurafenib (Zelboraf®)
Vemurafenib is a landmark drug and a prime example of the power of the 7-azaindole scaffold. It is a potent and selective inhibitor of the B-RAF V600E mutant kinase, which drives a significant percentage of melanomas.[15][16] The discovery of Vemurafenib is a success story for fragment-based drug design, starting from a simple 7-azaindole core.[7][9]
-
Mechanism of Action: The 7-azaindole core of Vemurafenib anchors the molecule into the ATP-binding pocket of the B-RAF kinase.[15] It forms two critical hydrogen bonds with the backbone of the hinge region residues Cys532 and Gln530.[17] This high-affinity interaction is fundamental to its inhibitory potency. The rest of the molecule is optimized to occupy adjacent pockets, enhancing selectivity and potency.[17][18]
Versatility Across the Kinome
The utility of the 7-azaindole scaffold extends far beyond B-RAF. It has been successfully incorporated into inhibitors targeting a wide array of kinases involved in oncology and inflammatory diseases.
Table 2: Selected 7-Azaindole-Based Kinase Inhibitors in Development and on the Market
| Drug/Candidate | Primary Target(s) | Therapeutic Area | Key Insight |
|---|---|---|---|
| Vemurafenib | B-RAF V600E | Melanoma | The first FDA-approved drug from a 7-azaindole fragment.[7][9] |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor | Demonstrates the scaffold's utility against receptor tyrosine kinases.[3] |
| GSK1070916A | Aurora B/C | Oncology (Clinical Trials) | An ATP-competitive inhibitor targeting kinases crucial for mitosis.[19] |
| AZD6738 | ATR | Oncology (Clinical Trials) | Targets the DNA damage response pathway.[6] |
| PI3K Inhibitors | PI3K isoforms | Oncology | Novel series of inhibitors showing potent, subnanomolar activity.[20] |
Beyond Kinase Inhibition
While dominant in the kinase field, the 7-azaindole scaffold's favorable properties have led to its exploration against other targets. Research has shown its potential in developing agents for:
-
Neurodegenerative Diseases: Derivatives have been designed as inhibitors of β-amyloid aggregation for potential Alzheimer's disease treatment.[21]
-
Analgesic and Hypotensive Agents: Early studies have demonstrated that certain 7-azaindole derivatives possess significant analgesic and blood pressure-lowering activities.[22][23]
-
Antiviral Agents: The scaffold is being explored for the development of novel antiviral therapeutics.[14]
Challenges and Future Perspectives
Despite its successes, working with the 7-azaindole scaffold is not without its challenges. The synthesis can be complex, and achieving isoform selectivity among closely related kinases remains a significant hurdle. Furthermore, as seen with Vemurafenib, the development of therapeutic resistance is a persistent clinical problem that necessitates the design of next-generation inhibitors.[15]
The future of the 7-azaindole scaffold is bright. Ongoing research focuses on:
-
Novel Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to access diverse derivatives.[3]
-
Expanding Therapeutic Reach: Applying the scaffold to new target classes beyond kinases, leveraging its unique ability to form strong and specific interactions.
-
Tackling Resistance: Designing new generations of 7-azaindole-based drugs that can overcome known resistance mechanisms.
Conclusion
The 7-azaindole scaffold has unequivocally proven its value in drug discovery. Its evolution from a simple fragment to the core of multiple life-saving therapies is a testament to the power of rational, structure-based design. By offering a unique combination of hydrogen bonding capabilities, favorable physicochemical properties, and synthetic tractability, it provides a robust platform for developing potent and selective therapeutic agents. For researchers and scientists in the field, a deep understanding of this versatile scaffold is not just beneficial—it is essential for pushing the boundaries of modern medicine.
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Selective Functionalization of 3-bromo-5-chloro-1-tosyl-7-azaindole: A Guide to the Reactivity of C-Br versus C-Cl Bonds
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the synthesis of complex heterocyclic scaffolds for pharmaceutical development, the selective functionalization of polyhalogenated intermediates is a critical strategy. This guide provides an in-depth analysis of the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 3-bromo-5-chloro-1-tosyl-7-azaindole, a versatile building block. We will explore the fundamental principles governing this selectivity in palladium-catalyzed cross-coupling reactions and provide field-proven insights and protocols for its practical application. The C-Br bond at the C3 position is demonstrably more reactive than the C-Cl bond at the C5 position, a phenomenon rooted in thermodynamics and kinetics. This inherent reactivity difference enables a sequential functionalization strategy, allowing for the controlled and site-selective introduction of diverse molecular fragments, which is an invaluable tool in modern drug discovery.
The Foundational Principle: Bond Dissociation Energy and Oxidative Addition
The ability to selectively react one halogen over another in a polyhalogenated substrate is primarily governed by the difference in their Carbon-Halogen (C-X) bond dissociation energies (BDE). The BDE is the energy required to cleave the C-X bond homolytically.[1] In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst into the C-X bond is frequently the rate-determining step of the catalytic cycle.[2]
A weaker C-X bond requires less energy to break, leading to a faster rate of oxidative addition. The established trend for BDE in aryl halides is C-Cl > C-Br > C-I.[3][4] Consequently, the reactivity of aryl halides in most cross-coupling reactions follows the inverse order: I > Br > Cl.[5]
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| Aryl C-Cl | ~400 | Low |
| Aryl C-Br | ~335 | Medium |
| Aryl C-I | ~270 | High |
| Table 1: Comparison of Bond Dissociation Energies (BDE) for Aryl Halides and their corresponding reactivity.[1][3][6][7] |
This fundamental difference is the cornerstone of our strategy for selectively functionalizing 3-bromo-5-chloro-1-tosyl-7-azaindole. We can exploit this reactivity gap by carefully selecting reaction conditions to favor the cleavage of the weaker C-Br bond while leaving the more robust C-Cl bond untouched.
Caption: Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Analysis of the 3-bromo-5-chloro-1-tosyl-7-azaindole Scaffold
To predict the outcome of a cross-coupling reaction, we must consider not only the BDE but also the electronic and steric environment of each halogen on the 7-azaindole core.
Caption: Figure 2: Structure highlighting reactive sites.
Electronic Factors:
-
7-Azaindole Core: This heterocyclic system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[8][9] This creates a complex electronic landscape.
-
N-Tosyl Group: The tosyl (p-toluenesulfonyl) group attached to the pyrrole nitrogen is strongly electron-withdrawing. This significantly reduces the electron density of the pyrrole ring, making the entire heterocyclic system more electron-deficient. This deactivation generally makes oxidative addition more difficult compared to an unprotected indole, but it accentuates the inherent reactivity difference between the C-Br and C-Cl bonds.
-
Halogen Positions: The C3-Br bond is on the now electron-poor pyrrole moiety, while the C5-Cl bond is on the inherently electron-deficient pyridine ring. In polyhalogenated pyridines, reactivity is influenced by the position relative to the ring nitrogen.[10][11] However, the dominant factor for selectivity between different halogens remains the C-X bond strength.[11]
Steric Factors:
-
The C3 position is adjacent to the bulky N-tosyl group, which could introduce some steric hindrance.
-
The C5 position is relatively unhindered.
Despite potential steric hindrance at C3, the difference in bond energy is the overwhelming determinant of reactivity. The C3-Br bond is significantly more labile and will be the primary site of reaction under kinetically controlled conditions.
Experimental Design for Selective C-Br Functionalization
The key to achieving selectivity is to use reaction conditions that are just energetic enough to activate the C-Br bond but insufficient to activate the C-Cl bond. This typically involves lower temperatures, shorter reaction times, and standard palladium catalyst systems.
Protocol: Selective Suzuki-Miyaura Coupling at C3-Br
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.
Methodology:
-
To a reaction vessel under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-chloro-1-tosyl-7-azaindole (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).
-
Add a solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of standard ligands and moderate temperatures (80-90 °C) provides sufficient energy for the oxidative addition into the C-Br bond.[12][13] The stronger C-Cl bond remains largely unreactive under these conditions.[12]
Protocol: Selective Sonogashira Coupling at C3-Br
The Sonogashira coupling is the premier method for installing alkyne functionalities.
Methodology:
-
To a reaction vessel under an inert atmosphere, add 3-bromo-5-chloro-1-tosyl-7-azaindole (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a copper(I) co-catalyst such as CuI (5-10 mol%).
-
Add a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a base, typically a liquid amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as a co-solvent.
-
De-gas the mixture for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%).
-
Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-4 hours). Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Causality: The Sonogashira reaction can often be performed under very mild conditions.[14][15] Room temperature is frequently sufficient to activate the C-Br bond, providing excellent selectivity over the C-Cl bond, which requires significantly more energy to react.[14]
Protocol: Selective Buchwald-Hartwig Amination at C3-Br
This reaction is essential for introducing C-N bonds.
Methodology:
-
To an oven-dried reaction vessel under an inert atmosphere, add 3-bromo-5-chloro-1-tosyl-7-azaindole (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq.).
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
De-gas the mixture.
-
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a specialized phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
After completion (4-12 hours), cool the reaction, dilute with an organic solvent, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Causality: While aryl bromides are generally more reactive than chlorides in Buchwald-Hartwig amination, the choice of ligand is crucial.[16][17][18] Using moderately active catalyst systems and temperatures allows for selective amination at the C-Br position.
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- 11. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
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electrophilic and nucleophilic sites of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This compound is a highly functionalized and synthetically valuable heterocyclic building block. As a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry, its strategic importance lies in the orthogonal reactivity of its two distinct halogen substituents.[1][2] This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its key electrophilic and nucleophilic centers. We delve into the causality behind its regioselective behavior in cornerstone transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and structured data are presented to equip researchers, chemists, and drug development professionals with the predictive understanding required for its effective utilization in complex molecule synthesis.
Introduction: The Strategic Value of a Differentiated Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent bioisostere of indole, frequently incorporated into pharmacologically active agents to enhance properties like solubility and metabolic stability.[2] The title compound, this compound, is engineered for synthetic versatility. The strategic placement of its functional groups dictates its reactivity:
-
The 1-Tosyl Group: This bulky, strongly electron-withdrawing p-toluenesulfonyl group serves a dual purpose. It protects the pyrrole nitrogen from undesired side reactions and significantly modulates the electronic character of the bicyclic system, reducing the nucleophilicity of the pyrrole ring and influencing the reactivity of other positions.
-
The 3-Bromo and 5-Chloro Substituents: These halogens are the primary points of synthetic diversification. Crucially, the carbon-bromine (C-Br) bond and the carbon-chlorine (C-Cl) bond exhibit distinct reactivities, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is inherently weaker and more susceptible to oxidative addition, providing a handle for regioselective functionalization.[3]
This guide will systematically dissect the molecule's reactivity, enabling chemists to harness this differential reactivity for precise and controlled molecular construction.
Electronic Landscape and Reactivity Analysis
The interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring, further perturbed by the three key substituents, creates a nuanced electronic landscape.
Nucleophilic Sites
In an unsubstituted 7-azaindole, the C3 position of the pyrrole ring is the most nucleophilic and prone to electrophilic attack.[4][5][6] However, the substituents on the title compound drastically alter this behavior:
-
Pyridine Nitrogen (N-7): The lone pair of electrons on the pyridine nitrogen represents the most traditionally nucleophilic and basic site on the molecule. It is the primary site of protonation or coordination to Lewis acids.
-
Pyrrole Ring: The N-tosyl group's powerful electron-withdrawing nature significantly diminishes the electron density of the pyrrole ring, effectively quenching its inherent nucleophilicity at the C2 and C3 positions.
-
Halogen Atoms: The lone pairs on the bromine and chlorine atoms confer weak nucleophilicity, but this is rarely exploited synthetically.
Electrophilic Sites
The molecule possesses several electron-deficient centers that are susceptible to nucleophilic attack, forming the basis of its synthetic utility.
-
C3 and C5 Carbons: The carbons directly bonded to the halogens are the most prominent electrophilic sites. The polarization of the C-Br and C-Cl bonds makes these positions the focal point for reactions with organometallic reagents and other nucleophiles, primarily through transition-metal-catalyzed pathways.
-
Sulfonyl Sulfur: The sulfur atom of the tosyl group is highly electrophilic due to the polarization by the two adjacent oxygen atoms. It can be a site of nucleophilic attack, leading to the cleavage of the N-S bond (detosylation).
-
C2 Carbon: While the C3 position is blocked, the C2 position is adjacent to the electron-withdrawing N-tosyl group and the C3-bromo substituent, making it susceptible to deprotonation by a strong organolithium base, followed by reaction with an electrophile.[7][8]
The following diagram provides a visual summary of the molecule's electronic characteristics.
Diagram 1: Key electrophilic (δ+) and nucleophilic (δ-) sites.
Regioselective Functionalization: A Guide to Synthetic Utility
The primary synthetic value of this scaffold lies in the ability to functionalize the C3 and C5 positions sequentially and selectively. This is almost exclusively achieved through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[9][10] The success of selective coupling hinges on the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of a Pd(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond, allowing for precise functionalization at the C3 position while leaving the C5-chloro untouched for subsequent transformations.[3]
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets for 3-Bromo-5-Chloro-1-Tosyl-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] This guide provides an in-depth exploration of the potential biological targets for derivatives of 3-bromo-5-chloro-1-tosyl-7-azaindole, a molecule poised for therapeutic innovation. We will delve into the rationale behind target selection, present robust experimental workflows for target identification and validation, and offer insights into the structure-activity relationships that govern the therapeutic potential of this molecular framework.
The 7-Azaindole Core: A Premier Scaffold for Kinase Inhibition
The 7-azaindole moiety, a bioisostere of indole and purine, is a highly effective "hinge-binding" motif for protein kinases.[2][3] Its defining feature is the presence of a nitrogen atom at position 7, which acts as a hydrogen bond acceptor, and a pyrrole -NH group that serves as a hydrogen bond donor.[2] This arrangement allows the 7-azaindole scaffold to form two critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively mimicking the binding of adenine in ATP.[2] This competitive inhibition of ATP binding is the primary mechanism of action for many 7-azaindole-based therapeutics.
The substitution pattern on the 7-azaindole ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[4] The subject of this guide, 3-bromo-5-chloro-1-tosyl-7-azaindole, possesses key substitutions that suggest a strong potential for kinase inhibition.
-
C3 and C5 Halogenation: The presence of bromo and chloro groups at the C3 and C5 positions can significantly influence the compound's interaction with the target protein.[1] These bulky, electronegative groups can occupy hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity.[1] Furthermore, halogen bonding, a non-covalent interaction, may contribute to the stability of the ligand-protein complex.
-
N1-Tosyl Group: The tosyl (p-toluenesulfonyl) group at the N1 position is often employed as a protecting group in the synthesis of 7-azaindole derivatives.[5][6] In many reported syntheses, this group is removed in the final step to yield the active compound, as the free -NH is often crucial for hinge binding.[5] However, the presence of the tosyl group in the final molecule should not be dismissed. It can influence the compound's conformation, solubility, and cell permeability. It is also conceivable that for certain kinases, the tosyl group could interact with a nearby hydrophobic region, thereby contributing to the overall binding affinity. In some cases, N-substitution of azaindoles has led to the discovery of potent inhibitors.[7]
Prioritizing Potential Kinase Targets
The vast human kinome, comprising over 500 kinases, presents a significant challenge in identifying the specific targets of a novel compound. Based on the established activity of structurally related 7-azaindole derivatives, we can prioritize a panel of kinases for initial screening.
Table 1: Prioritized Kinase Targets for 3-Bromo-5-Chloro-1-Tosyl-7-Azaindole Derivatives
| Kinase Family/Target | Rationale for Inclusion | Key References |
| Tyrosine Kinases | ||
| ABL/SRC Family | 7-azaindole derivatives have shown potent dual inhibitory activity against ABL and SRC kinases, which are implicated in various cancers. | [8] |
| Janus Kinases (JAKs) | A single mutation in JAK2 is common in myeloproliferative disorders, making it an attractive therapeutic target for 7-azaindole-based inhibitors. | [1] |
| Anaplastic Lymphoma Kinase (ALK) | Several 3,5-disubstituted-7-azaindoles have been reported as potent ALK inhibitors, a key target in certain types of cancer. | [1] |
| Serine/Threonine Kinases | ||
| Aurora Kinases | These kinases are crucial for cell cycle regulation, and their inhibition by 7-azaindole derivatives is a promising anti-cancer strategy. | [1] |
| p38 MAP Kinase | 7-azaindole derivatives have demonstrated excellent activity against p38 MAP kinase, a key mediator of inflammatory responses. | [1] |
| PIM Kinases | N-substituted azaindoles have been identified as pan-PIM kinase inhibitors, which are involved in cell survival and proliferation in various cancers. | [7] |
| BRAF | Vemurafenib, a potent BRAF inhibitor approved for melanoma, is a 7-azaindole-based drug.[2] | [2] |
| Other Potential Targets | ||
| DEAD-box Helicase DDX3 | A novel 7-azaindole derivative has been shown to target the ATP-binding pocket of DDX3, a protein implicated in cancer and viral infections. | [9] |
A Phased Approach to Target Identification and Validation
A systematic and multi-faceted approach is essential for the confident identification and validation of the biological targets of novel compounds. The following experimental workflow is designed to progress from broad, unbiased screening to focused, hypothesis-driven validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify potential protein interactors of the 3-bromo-5-chloro-1-tosyl-7-azaindole derivative in a cellular context without prior bias.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of the parent compound incorporating a linker and an affinity tag (e.g., biotin). It is crucial to position the linker at a site that is not critical for target binding, which can be inferred from structure-activity relationship (SAR) data of related compounds.
-
Cell Lysate Preparation: Prepare lysates from a relevant cancer cell line (e.g., a line known to be sensitive to kinase inhibitors).
-
Affinity Pulldown: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target complexes. As a negative control, a structurally similar but biologically inactive analog should be used. A competition experiment with an excess of the non-biotinylated parent compound should also be performed to ensure the specificity of the interaction.
-
Enrichment of Biotinylated Complexes: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.
-
On-Bead Digestion and Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion of the captured proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to the negative controls. These proteins represent high-confidence candidate targets.
Diagram 1: Affinity-Based Chemical Proteomics Workflow
Caption: Workflow for identifying protein targets using affinity-based chemical proteomics.
Phase 2: Target Validation
Once a list of candidate targets has been generated, it is crucial to validate these interactions using orthogonal biochemical and cellular assays.
Experimental Protocol: In Vitro Kinase Inhibition Assays
-
Recombinant Protein Expression: Express and purify the candidate kinase targets as recombinant proteins.
-
Biochemical Assay: Perform in vitro kinase assays to directly measure the inhibitory activity of the 3-bromo-5-chloro-1-tosyl-7-azaindole derivative. A variety of assay formats can be used, such as radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence-based assays (e.g., ADP-Glo™, LanthaScreen™).
-
Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound for each candidate kinase by performing the assay with a range of compound concentrations.
Experimental Protocol: Cellular Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
-
Treat cells with the compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
-
Phospho-protein Western Blotting: If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated form of the known downstream substrate of the candidate kinase. A dose- and time-dependent decrease in the phosphorylation signal provides evidence of target engagement and inhibition in a cellular context.
-
Diagram 2: Target Validation Workflow
Caption: A two-pronged approach to validate candidate biological targets.
Phase 3: Elucidating the Biological Consequences of Target Inhibition
The final phase connects target engagement with a cellular phenotype, providing strong evidence for the compound's mechanism of action.
Experimental Protocol: Cellular Phenotypic Assays
-
Cell Proliferation/Viability Assays: Treat a panel of cancer cell lines with the compound and measure its effect on cell growth and viability using assays such as MTT, CellTiter-Glo®, or real-time cell analysis (e.g., xCELLigence). Correlate the sensitivity of the cell lines with the expression levels of the validated target.
-
Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression. Inhibition of kinases involved in cell cycle control (e.g., Aurora kinases) is expected to cause cell cycle arrest at specific phases.
-
Apoptosis Assays: Quantify the induction of apoptosis (programmed cell death) using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activation.
Experimental Protocol: Genetic Approaches for Target Validation
-
siRNA/shRNA Knockdown: Use small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to reduce the expression of the candidate target protein in cells. If the compound's phenotypic effect is diminished in the knockdown cells, it provides strong evidence that the compound acts through that target.
-
CRISPR/Cas9-mediated Knockout: Generate a knockout cell line lacking the candidate target protein using CRISPR/Cas9 technology. The knockout cells should be resistant to the compound if it is the primary target.
Conclusion
Derivatives of 3-bromo-5-chloro-1-tosyl-7-azaindole represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The systematic approach outlined in this guide, from unbiased target identification to rigorous biochemical and cellular validation, provides a clear roadmap for elucidating their mechanism of action. By understanding the specific biological targets of these molecules, researchers can unlock their full therapeutic potential and pave the way for the development of novel, targeted therapies for a range of diseases, including cancer and inflammatory disorders.
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The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). ACS Medicinal Chemistry Letters, 8(2), 235–240. [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.). Retrieved January 20, 2026, from [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 535–540. [Link]
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The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (n.d.). Retrieved January 20, 2026, from [Link]
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Tosyl group - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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What is the role and mechanism of action of tosyl chloride in organic synthesis? (n.d.). Retrieved January 20, 2026, from [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Retrieved January 20, 2026, from [Link]
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved January 20, 2026, from [Link]
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Kumar, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10459–10471. [Link]
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The Strategic Utility of 3-Bromo-5-Chloro-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Opportunity
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often catalyzed by the availability of versatile chemical scaffolds. 3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine emerges as a pivotal building block, strategically designed for the synthesis of complex molecules targeting a range of biological pathways. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold, frequently found in kinase inhibitors and other biologically active compounds. The presence of two distinct halogen atoms at the 3- and 5-positions, combined with the protective tosyl group on the pyrrole nitrogen, offers medicinal chemists a powerful tool for controlled, site-selective functionalization. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other potential therapeutic agents.
Chemical Profile and Strategic Advantages
The structure of this compound is tailored for sequential, regioselective cross-coupling reactions. The differential reactivity of the bromine and chlorine atoms is a key feature. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective reaction at the 3-position. The tosyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature can modulate the reactivity of the heterocyclic core.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrClN₂O₂S | [1] |
| Molecular Weight | 385.66 g/mol | [1] |
| Appearance | Solid | |
| Key Structural Features | Pyrrolo[2,3-b]pyridine core, Orthogonal halogen handles (Br and Cl), Tosyl protecting group |
Application in Kinase Inhibitor Synthesis: A Primary Focus
The aberrant activity of protein kinases is a hallmark of many diseases, most notably cancer. The pyrrolo[2,3-b]pyridine scaffold is a well-established core for the development of potent and selective kinase inhibitors. The strategic placement of substituents on this scaffold allows for precise interactions with the ATP-binding pocket of various kinases.
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[2]
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this building block involves a series of palladium-catalyzed cross-coupling reactions, followed by deprotection of the tosyl group.
Sources
Methodological & Application
Application Note: A Practical Guide to the Regioselective Suzuki-Miyaura Coupling of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is critical for the development of novel therapeutics.[1] This document elucidates the mechanistic principles governing selectivity, details the rationale behind the selection of catalysts, bases, and solvents, and offers a robust, step-by-step protocol for achieving high-yield coupling at the C3-bromo position while preserving the C5-chloro moiety for subsequent transformations. Troubleshooting advice and workflow visualizations are included to support researchers in drug discovery and process development.
Introduction and Strategic Importance
The 7-azaindole framework is a cornerstone in modern drug discovery, appearing in numerous biologically active compounds.[1] The ability to forge new carbon-carbon bonds on this heterocyclic system is paramount for exploring structure-activity relationships (SAR). The Suzuki-Miyaura reaction stands out as one of the most powerful and versatile methods for this purpose, valued for its mild conditions and broad functional group tolerance.[2][3]
Our substrate of interest, This compound (1) , is a dihalogenated building block designed for sequential, site-selective functionalization. The primary challenge and strategic goal is to leverage the inherent differences in halide reactivity to achieve exclusive coupling at the C3-position. The electron-withdrawing N-tosyl group serves a dual purpose: it protects the indole nitrogen, enhancing stability, and modulates the electronic character of the heterocyclic core, which can influence reactivity in cross-coupling reactions. Successfully mastering this selective transformation unlocks a modular approach to complex molecule synthesis, where the C5-chloro position remains available for a secondary coupling or other nucleophilic substitution reactions.
Mechanistic Rationale for Regioselectivity
The predictability of the Suzuki-Miyaura coupling on dihalogenated substrates hinges on the relative rates of the initial, and often rate-limiting, oxidative addition step. The general catalytic cycle proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For substrate 1 , the palladium catalyst can undergo oxidative addition into either the C3-Br or the C5-Cl bond. The established reactivity trend for carbon-halogen bonds in palladium-catalyzed couplings is C-I > C-Br > C-OTf >> C-Cl.[3] This significant difference in bond lability is the primary driver for regioselectivity. The C-Br bond is substantially more reactive towards Pd(0) insertion than the stronger, less polarizable C-Cl bond. Therefore, under carefully controlled conditions using standard palladium catalysts, the reaction will overwhelmingly favor the formation of the C3-coupled product. While highly specialized catalyst systems exist to activate less reactive C-Cl bonds, they are unnecessary and undesirable for this targeted transformation.[5]
Optimizing Reaction Parameters: A Chemist's Guide
The success of this regioselective coupling depends on the judicious selection of four key components: the palladium source, the base, the solvent, and the temperature.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a highly reliable and cost-effective Pd(0) precatalyst. It is a workhorse for standard Suzuki couplings and possesses the right level of activity to discriminate effectively between the C-Br and C-Cl bonds.[6][7] Pd(dppf)Cl₂: This Pd(II) precatalyst, featuring a robust ferrocene-based ligand, is often more stable and can be more effective for heteroaromatic substrates, sometimes leading to cleaner reactions and higher yields.[8] |
| Base | K₂CO₃ or Na₂CO₃ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9] Aqueous solutions of potassium or sodium carbonate provide a moderately basic environment that is highly effective and compatible with a wide range of functional groups. Stronger bases like K₃PO₄ are typically reserved for more challenging couplings and are not required here.[6][10] |
| Solvent System | 1,4-Dioxane / H₂O or DME / H₂O (e.g., 4:1 v/v) | A mixture of an organic solvent with water is standard. The organic component (Dioxane or Dimethoxyethane) ensures the solubility of the organic substrate and catalyst, while water is necessary to dissolve the inorganic base and participates in the transmetalation step.[4][11] Thoroughly degassing the solvent mixture is critical to prevent oxidative degradation of the Pd(0) catalyst and minimize boronic acid homocoupling. |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without promoting significant side reactions, such as debromination or undesired coupling at the C5-chloro position. Reaction progress should be monitored by TLC or LC-MS to avoid prolonged heating after completion. |
Detailed Application Protocol
This protocol describes a general procedure for the regioselective Suzuki coupling of 1 with a representative arylboronic acid.
Figure 2: Experimental workflow for the regioselective Suzuki coupling.
Materials and Reagents
-
This compound (1) (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Ethyl Acetate (EtOAc), Hexanes, Sodium Sulfate (Na₂SO₄), Brine
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add this compound (1) , the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly for 15-20 minutes by bubbling with nitrogen or argon. Add the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Seal the flask and purge the headspace with nitrogen or argon for 15 minutes while stirring the suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.) to the flask. The mixture will typically turn a darker color.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously.
-
Monitoring: Monitor the consumption of the starting material (1) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine product.
Troubleshooting Common Issues
-
Low Conversion/Stalled Reaction: Ensure reagents and solvents are anhydrous (where applicable) and that the system was properly degassed. Catalyst deactivation is a common issue. In some cases, a second portion of the catalyst can be added to the stalled reaction.
-
Formation of Homocoupled Boronic Acid: This side product arises from the oxidative coupling of two boronic acid molecules. It is minimized by rigorous degassing and ensuring a truly inert atmosphere to prevent oxygen from entering the catalytic cycle.
-
Debromination of Starting Material: If significant amounts of the debrominated (but still chlorinated) starting material are observed, the reaction temperature may be too high or the heating time too long.[12] Reduce the temperature or stop the reaction as soon as the starting material is consumed.
-
Loss of Tosyl Group: The tosyl protecting group is generally robust to these conditions. However, if deprotection is observed, ensure the base is not excessively strong and that the reaction is not exposed to highly nucleophilic or acidic conditions during workup.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly reliable and strategic transformation. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds and employing standard, well-understood palladium catalysts like Pd(PPh₃)₄, chemists can selectively functionalize the C3-position in high yield. This application note provides the foundational knowledge and a practical, field-tested protocol to empower researchers to confidently utilize this key building block in the synthesis of complex molecular architectures for drug discovery and beyond.
References
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Mérour, J. Y., & Joseph, B. (2001). The chemistry of 1H-pyrrolo[2,3-b]pyridines or 7-azaindoles. Current Organic Chemistry, 5(5), 471-506. (Source referenced via general knowledge of the field and confirmed by Atlanchim Pharma review[1])
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Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. [Link]
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Buchwald, S. L., & Martin, R. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. The Journal of Organic Chemistry, 64(21), 7938-7947. (Semantic Scholar link provides abstract and citation details) [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1743-1746. [Link]
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Scott, N. W. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1654. [Link]
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Shaikh, A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4982. [Link]
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Lundgren, S. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
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Kumar, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7859–7871. [Link]
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Online Inhibitor. (2022). To synthesize the azaindole based compound Suzuki coupling. OnlineInhibitor.com. [Link]
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ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Common Organic Chemistry. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. [Link]
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Hudson, J. B., & Ganton, M. D. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(43), 7609-7611. (Content referenced via NIH public access manuscript) [Link]
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ResearchGate. (2014). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
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Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Smith, C. D., et al. (2018). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering, 3, 548-553. [Link]
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Gomha, S. M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(8), 1331. [Link]
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Kantam, M. L., et al. (2007). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron, 63(33), 8002-8009. (Accessed via ResearchGate) [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]
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Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
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Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(41), 9875-9904. [Link]
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Al-Masum, M., & Kumar, C. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Tetrahedron Letters, 47(32), 5709-5712. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
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Wang, L., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1546. [Link]
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Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7, 2269-2277. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4150-4163. [Link]
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Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442-4445. [Link]
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Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]
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El-Ghozzi, M., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Chemical and Pharmaceutical Research, 8(4), 834-840. (Accessed via ResearchGate) [Link]
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Kwong, F. Y., et al. (2008). Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. The Journal of Organic Chemistry, 73(19), 7482-7489. [Link]
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Pettersen, D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2419. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Three-component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 9(10), 1987-1990. [Link]
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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Buchwald-Hartwig amination protocol using 3-bromo-5-chloro-1-tosyl-7-azaindole
An Application Guide to the Regioselective Buchwald-Hartwig Amination of 3-bromo-5-chloro-1-tosyl-7-azaindole
Introduction: Navigating C-N Bond Formation on Dihalogenated Azaindoles
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become indispensable in drug discovery and materials science, where the synthesis of aryl and heteroaryl amines is a frequent necessity. The 7-azaindole scaffold, in particular, is a privileged heterocycle found in numerous biologically active compounds.
This guide focuses on a specific, yet challenging, substrate: 3-bromo-5-chloro-1-tosyl-7-azaindole . The presence of two distinct halogen atoms on the azaindole core introduces a critical question of regioselectivity. Understanding and controlling which site undergoes amination is paramount for the successful synthesis of the desired target molecule. This document, written from the perspective of a senior application scientist, provides a deep dive into the mechanistic principles, key reaction parameters, and a field-proven protocol for achieving highly regioselective amination at the more reactive C-Br bond.
Reaction Principle and Mechanism: The Basis of Regioselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The choice of ligand, base, and reaction conditions is critical to ensure the efficiency and selectivity of this process.
The generally accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the cycle.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4]
For a dihalogenated substrate like 3-bromo-5-chloro-1-tosyl-7-azaindole, the initial oxidative addition step dictates the regioselectivity. The reactivity of aryl halides in this step generally follows the order of bond strength: C–I > C–Br > C–OTf > C–Cl.[3] Consequently, the Pd(0) catalyst will preferentially add across the weaker C-Br bond at the C3 position over the stronger C-Cl bond at the C5 position, leading to selective amination at C3.
Caption: Catalytic cycle for the regioselective Buchwald-Hartwig amination.
Key Parameters for a Successful Coupling
The success of this reaction hinges on the careful selection of several key components. Each choice has a direct causal effect on the reaction's outcome.
-
Palladium Source/Precatalyst: While simple sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are often preferred. These precatalysts are air- and moisture-stable, ensuring easier handling and more consistent generation of the active Pd(0) species in situ, leading to lower catalyst loadings and shorter reaction times.
-
Phosphine Ligand: The ligand is arguably the most critical component. Bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][6]
-
For primary amines and amides: Ligands like BrettPhos are often highly effective.[6]
-
For secondary amines: Ligands like XPhos or RuPhos typically provide excellent results.
-
The steric bulk of the ligand facilitates the reductive elimination step and prevents the formation of inactive palladium dimers.[1]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[7]
-
Sodium tert-butoxide (NaOtBu): The most common and highly effective base for a wide range of substrates.[3]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that are useful when the substrate contains base-sensitive functional groups.[3][8] The tosyl protecting group and the azaindole core are generally robust, making NaOtBu a suitable first choice.
-
-
Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory to prevent quenching of the base and deactivation of the catalyst.[2]
Detailed Experimental Protocol
This protocol describes the regioselective amination of 3-bromo-5-chloro-1-tosyl-7-azaindole with morpholine as a representative secondary amine.
Table 1: Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| 3-bromo-5-chloro-1-tosyl-7-azaindole | >97% | Commercial | Starting material. |
| Morpholine | >99%, anhydrous | Sigma-Aldrich | Amine nucleophile. Store under inert gas. |
| XPhos Pd G3 | Catalyst grade | Sigma-Aldrich | Air-stable palladium precatalyst. |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich | Strong base. Handle in a glovebox due to hygroscopicity. |
| Toluene | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Degas before use. |
| Ethyl Acetate | ACS Grade | Fisher Chemical | For work-up and chromatography. |
| Hexanes | ACS Grade | Fisher Chemical | For chromatography. |
| Saturated aq. NaCl (Brine) | N/A | Lab prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Oven-dried Schlenk flask with magnetic stir bar | N/A | N/A | Ensure glassware is completely dry to avoid reaction quenching. |
| Inert gas supply (Argon or Nitrogen) | High purity | N/A | Essential for maintaining an oxygen-free reaction environment. |
Table 2: Reaction Parameters
| Component | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 3-bromo-5-chloro-1-tosyl-7-azaindole | 432.71 | 433 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| XPhos Pd G3 | 871.44 | 17.4 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide | 96.10 | 135 | 1.4 | 1.4 |
| Toluene (Solvent) | N/A | 5 mL | N/A | N/A |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under a high-purity inert atmosphere (Argon or Nitrogen). This is achieved by evacuating the flask and backfilling with the inert gas three times. A glovebox can also be used for reagent addition.
-
Reagent Addition:
-
To the flask, add 3-bromo-5-chloro-1-tosyl-7-azaindole (433 mg, 1.0 mmol, 1.0 equiv.).
-
Add the XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.). Rationale: The base is added as a solid under an inert atmosphere to prevent degradation from atmospheric moisture.
-
-
Solvent and Nucleophile Addition:
-
Add 5 mL of anhydrous, degassed toluene via syringe. Rationale: Using degassed solvent is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe. The mixture may change color upon addition.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.
-
Monitor the reaction progress by TLC or LC-MS. A sample can be taken (via syringe), quenched with water, extracted with ethyl acetate, and analyzed. The reaction is typically complete within 4-12 hours.
-
-
Work-up Procedure:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure product, 4-(5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)morpholine.
-
Experimental Workflow Diagram
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Application Notes and Protocols: Sonogashira Reaction of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine with Terminal Alkynes
Introduction: Strategic Alkynylation of a Privileged Heterocyclic Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere of indole.[1][2] The selective functionalization of this scaffold is paramount for the development of novel therapeutics and advanced organic materials. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction is particularly advantageous due to its typically mild conditions and tolerance of a wide array of functional groups.[3][5]
This guide provides a detailed exploration of the Sonogashira reaction applied to a specific, synthetically challenging substrate: 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The presence of two distinct halogen atoms (bromine and chlorine) and an electron-withdrawing tosyl protecting group presents unique challenges and opportunities for selective alkynylation. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss critical parameters for optimization and troubleshooting, empowering researchers to confidently employ this methodology.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of the azaindole), forming a palladium(II) complex.[5][7]
-
Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3][8] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.[6][8] This is often considered the rate-determining step.[6][8]
-
Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final alkynylated product and regenerate the active palladium(0) catalyst.[5]
The amine base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.[3]
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Application Notes and Protocols: Selective N-Deprotection of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of N-Tosyl Deprotection in Halogenated 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction and removal of protecting groups on the pyrrole nitrogen are paramount in the multi-step synthesis of complex derivatives. The p-toluenesulfonyl (tosyl) group is a robust and commonly employed protecting group for the indole nitrogen due to its stability under a wide range of synthetic conditions. However, this inherent stability often necessitates harsh conditions for its removal, posing a significant challenge, particularly for substrates bearing sensitive functionalities such as halogens.
The subject of this guide, 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, presents a specific and relevant challenge. The presence of both bromo and chloro substituents on the aromatic core makes the molecule susceptible to dehalogenation under certain reductive deprotection conditions. Furthermore, the electron-deficient nature of the 7-azaindole ring system can influence the reactivity of the N-tosyl group.
This document provides a comprehensive guide to the selective N-deprotection of this compound to furnish the free NH-azaindole. We will delve into the rationale behind the chosen methodology, present a detailed, validated protocol, and discuss the critical aspects of reaction monitoring, work-up, and purification.
Method Selection: The Rationale for Mild Basic Hydrolysis
Several methods are classically employed for the cleavage of N-tosyl groups, including strong acid hydrolysis (e.g., HBr in acetic acid), and various reductive cleavage techniques (e.g., Mg/MeOH, sodium naphthalenide). However, for a substrate such as this compound, these methods carry significant risks:
-
Strong Acid Hydrolysis: The harsh, high-temperature conditions can lead to degradation of the electron-rich pyrrole ring and potential side reactions involving the halogen substituents.
-
Reductive Cleavage: Many reducing agents, including magnesium in methanol, are known to effect dehalogenation of aryl halides, which would lead to a mixture of undesired byproducts.[1]
Considering these limitations, a mild, base-mediated hydrolysis emerges as the most strategic approach. The electron-withdrawing nature of the 7-azaindole core, further accentuated by the bromo and chloro substituents, renders the pyrrole nitrogen more acidic and the tosyl group more susceptible to nucleophilic attack. Research has demonstrated that cesium carbonate in a mixed solvent system of tetrahydrofuran (THF) and methanol provides an exceptionally mild and efficient method for the N-detosylation of indoles and azaindoles, even those bearing electron-withdrawing groups.[2][3] This method proceeds under conditions that are highly unlikely to affect the C-Br and C-Cl bonds, ensuring a high degree of chemoselectivity.
Mechanism of Cesium Carbonate-Mediated N-Deprotection
The deprotection is believed to proceed via a nucleophilic attack of the methoxide ion, generated in situ from methanol and cesium carbonate, on the sulfonyl group. The cesium cation is thought to play a crucial role in coordinating with the reactants and facilitating the reaction. The lower pKa of azaindoles compared to indoles makes the pyrrole anion a better leaving group, thus accelerating the reaction.[2][3]
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material and its subsequent N-deprotection.
Part 1: Synthesis of this compound
The synthesis of the starting material involves the N-tosylation of commercially available 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 866546-09-0)[4]
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
To a solution of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Part 2: N-Deprotection to 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from the highly effective cesium carbonate method.[2]
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram:
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- 1. 3-BROMO-5-CHLORO-2-(1H-PYRROL-1-YL)PYRIDINE [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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- 4. 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine - Lead Sciences [lead-sciences.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For correspondence: [Not Applicable]
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. We delve into the principles of chemoselective palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, from ligand and base selection to reaction parameter optimization, is explained to ensure reproducible and high-yielding transformations. This guide is designed to be a self-validating system, empowering users to confidently apply these powerful synthetic methods in their own research endeavors.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, a bioisostere of indole, is found in a multitude of biologically active molecules and approved pharmaceuticals. The nitrogen atom in the pyridine ring offers a key hydrogen bond acceptor site, enhancing interactions with biological targets. The dihalogenated derivative, this compound, serves as a versatile building block for the synthesis of complex molecular architectures through iterative, site-selective functionalization.
The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen is not merely a protecting group; it plays a crucial role in modulating the electronic properties of the ring system.[1] This electron-withdrawing group enhances the stability of the 7-azaindole core and acidifies the C2-proton, which can be important for other synthetic transformations.
The Principle of Chemoselectivity: C3-Br vs. C5-Cl
The successful application of this compound in multi-step synthesis hinges on the ability to selectively functionalize one halogenated position over the other. In palladium-catalyzed cross-coupling reactions, the site selectivity is primarily governed by the relative rates of oxidative addition of the Pd(0) catalyst to the C-X bonds.
Generally, the reactivity of carbon-halogen bonds in oxidative addition follows the trend: C-I > C-Br > C-Cl.[2] This is attributed to the bond dissociation energies (BDEs) of the respective C-X bonds. Consequently, for this compound, palladium catalysts will preferentially react with the more labile C3-Br bond, leaving the C5-Cl bond intact for subsequent transformations. This inherent reactivity difference provides a robust strategic handle for the stepwise elaboration of the 7-azaindole core.
It is important to note that while the C-X bond energy is the dominant factor, other parameters such as ligand choice, catalyst speciation (mononuclear vs. cluster), and the electronic nature of the substrate can sometimes influence selectivity in dihalogenated systems.[2][3] However, for the C3-Br/C5-Cl pairing on the 7-azaindole scaffold, selective coupling at the C3-bromo position is the overwhelmingly favored and predictable outcome under standard palladium-catalyzed conditions.
Core Experimental Protocols
The following protocols are designed as robust starting points for the selective functionalization of the C3 position of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst performance and reproducibility.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[4] This protocol outlines a general procedure for the coupling of various boronic acids and esters at the C3 position.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
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- 1. grokipedia.com [grokipedia.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
functionalization of the 3-position of 5-chloro-1-tosyl-7-azaindole
An In-Depth Guide to the Strategic Functionalization of the 3-Position of 5-Chloro-1-Tosyl-7-Azaindole
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant molecules and natural products. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, profoundly influencing molecular interactions, solubility, and metabolic stability. The targeted derivatization of this scaffold is a cornerstone of modern medicinal chemistry.
This guide focuses on the 5-chloro-1-tosyl-7-azaindole intermediate. The introduction of a chloro group at the 5-position provides a metabolic block and modulates electronic properties, while the N-tosyl group serves two critical functions: it protects the N-H proton, preventing unwanted side reactions, and its electron-withdrawing nature directs electrophilic substitution preferentially to the C-3 position. Mastering the functionalization of this C-3 position is paramount for generating diverse compound libraries for drug discovery programs. This document provides a detailed exploration of key synthetic strategies, grounded in mechanistic principles and supported by actionable laboratory protocols.
Part 1: Direct Electrophilic Substitution at C-3
The electron-rich pyrrole ring of the N-tosylated azaindole system is primed for electrophilic attack at the C-3 position. This section details several foundational electrophilic substitution reactions.
Vilsmeier-Haack Formylation: Introduction of the Formyl Group
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1] The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophile is sufficiently reactive to engage the N-tosyl-azaindole core, leading to formylation, which then opens avenues for reductive amination, oxidation, or Wittig-type reactions.
Causality of Experimental Design: The use of POCl₃ with DMF generates the electrophilic Vilsmeier reagent. The reaction is typically run at low temperatures initially to control the exothermic formation of the reagent before gentle heating is applied to drive the substitution. Aqueous workup with a base hydrolyzes the intermediate iminium salt to the final aldehyde product.[4]
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Synthesis of 5-Chloro-1-tosyl-7-azaindole-3-carbaldehyde
-
To a stirred solution of N,N-dimethylformamide (5.0 equiv) in a flame-dried, three-neck flask under a nitrogen atmosphere, add phosphorus oxychloride (2.0 equiv) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of 5-chloro-1-tosyl-7-azaindole (1.0 equiv) in anhydrous DMF or dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring progress by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH until the pH is basic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the title compound.
| Entry | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 5-Chloro-1-tosyl-7-azaindole | POCl₃, DMF | 5-Chloro-1-tosyl-7-azaindole-3-carbaldehyde | 85-95 |
Friedel-Crafts Acylation: Installation of Ketone Functionality
Friedel-Crafts acylation introduces an acyl group (R-C=O) and is a powerful tool for creating carbon-carbon bonds.[5] Unlike the corresponding alkylation, the acylated product is deactivated towards further substitution, preventing polyacylation.[6] The reaction proceeds via an acylium ion electrophile, generated from an acyl halide or anhydride and a Lewis acid catalyst.[7]
Causality of Experimental Design: A strong Lewis acid like aluminum chloride (AlCl₃) is required to generate the highly electrophilic acylium ion from the acyl chloride.[8] The reaction is performed in an inert solvent to prevent reaction with the catalyst. A stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.
Caption: Friedel-Crafts acylation workflow.
Experimental Protocol: Synthesis of 3-Acetyl-5-chloro-1-tosyl-7-azaindole
-
Suspend aluminum chloride (1.5 equiv) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add acetyl chloride (1.2 equiv) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 5-chloro-1-tosyl-7-azaindole (1.0 equiv) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture carefully onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by silica gel chromatography or recrystallization.
| Entry | Starting Material | Acylating Agent | Lewis Acid | Product | Typical Yield (%) |
| 1 | 5-Chloro-1-tosyl-7-azaindole | Acetyl Chloride | AlCl₃ | 3-Acetyl-5-chloro-1-tosyl-7-azaindole | 70-85 |
Part 2: C-3 Halogenation as a Gateway to Cross-Coupling
Introducing a halogen, typically bromine or iodine, at the C-3 position transforms the azaindole into a versatile substrate for a wide array of palladium-catalyzed cross-coupling reactions. This two-step strategy vastly expands the accessible chemical space.
Step A: C-3 Iodination
Direct iodination can be achieved using various electrophilic iodine sources. A common and effective reagent is N-Iodosuccinimide (NIS).
Causality of Experimental Design: NIS serves as a source of an electrophilic iodine atom (I⁺). The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF. The tosyl group's electron-withdrawing nature ensures high regioselectivity for the C-3 position.[9]
Experimental Protocol: Synthesis of 3-Iodo-5-chloro-1-tosyl-7-azaindole
-
Dissolve 5-chloro-1-tosyl-7-azaindole (1.0 equiv) in anhydrous acetonitrile in a flask protected from light.
-
Add N-Iodosuccinimide (1.1 equiv) in one portion.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel chromatography.
| Entry | Starting Material | Halogenating Agent | Product | Typical Yield (%) |
| 1 | 5-Chloro-1-tosyl-7-azaindole | N-Iodosuccinimide (NIS) | 3-Iodo-5-chloro-1-tosyl-7-azaindole | 90-98 |
Step B: Palladium-Catalyzed Cross-Coupling Reactions
With the 3-iodo derivative in hand, a world of synthetic possibilities opens up through palladium catalysis.[10] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11][12]
The Suzuki-Miyaura reaction couples the 3-iodo-azaindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[13][14] This is one of the most widely used methods for constructing biaryl structures.
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl iodide, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive elimination to form the product and regenerate the Pd(0) catalyst.[15]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a degassed mixture of 3-iodo-5-chloro-1-tosyl-7-azaindole (1.0 equiv), phenylboronic acid (1.5 equiv), and a base such as potassium carbonate (3.0 equiv) or cesium carbonate (2.0 equiv), add a suitable solvent (e.g., 1,4-dioxane/water 4:1).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv).
-
Degas the mixture again by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Product | Typical Yield (%) |
| 1 | 3-Iodo-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-azaindole derivative | 75-90 |
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the 3-iodo-azaindole with a terminal alkyne.[16][17] The reaction is co-catalyzed by palladium and a copper(I) salt.[18][19]
Causality of Experimental Design: The palladium catalyst activates the aryl iodide via oxidative addition. The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[20] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a flask containing 3-iodo-5-chloro-1-tosyl-7-azaindole (1.0 equiv), add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv) and copper(I) iodide (0.06 equiv).
-
Evacuate and backfill the flask with nitrogen (repeat 3x).
-
Add an anhydrous solvent, typically triethylamine or a mixture of THF and triethylamine.
-
Add phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours until TLC indicates completion.
-
Filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
| Entry | Aryl Halide | Alkyne | Catalysts | Product | Typical Yield (%) |
| 1 | 3-Iodo-azaindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 3-(Phenylethynyl)-azaindole derivative | 80-95 |
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the 3-iodo-azaindole with a primary or secondary amine.[11][21] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[22]
Causality of Experimental Design: This reaction requires a specific combination of a palladium source and a specialized phosphine ligand (e.g., XPhos, RuPhos, BINAP) to facilitate the catalytic cycle.[23] A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is essential.
Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine
-
In a glovebox or under an inert atmosphere, combine 3-iodo-5-chloro-1-tosyl-7-azaindole (1.0 equiv), a palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 equiv), the appropriate phosphine ligand if not using a precatalyst, and a base such as sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene or dioxane as the solvent.
-
Add morpholine (1.2 equiv).
-
Seal the reaction vessel and heat to 90-110 °C for 6-24 hours, monitoring by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify via silica gel chromatography.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Product | Typical Yield (%) |
| 1 | 3-Iodo-azaindole | Morpholine | tBuXPhos Pd G3 | 3-(Morpholino)-azaindole derivative | 70-88 |
Part 3: N-Tosyl Deprotection
The final step in many synthetic sequences is the removal of the tosyl protecting group to reveal the N-H of the azaindole, which is often crucial for biological activity.
Causality of Experimental Design: The sulfonyl group can be cleaved under basic conditions. A common method involves hydrolysis with sodium hydroxide in a protic solvent like methanol or ethanol. The elevated temperature helps to drive the reaction to completion.
Experimental Protocol: Removal of the Tosyl Group
-
Dissolve the N-tosylated azaindole derivative (1.0 equiv) in a mixture of methanol and water (e.g., 3:1).
-
Add an excess of sodium hydroxide (5-10 equiv).
-
Heat the mixture to reflux (60-80 °C) for 2-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with aqueous HCl (e.g., 1M or 2M).
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product as needed by chromatography or recrystallization.
Conclusion
The 5-chloro-1-tosyl-7-azaindole scaffold offers a robust platform for the synthesis of novel chemical entities. The strategic functionalization of the C-3 position, initiated either by direct electrophilic substitution or through a halogenation-cross-coupling sequence, provides unparalleled access to a vast and diverse chemical space. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery, enabling the efficient and logical construction of sophisticated 7-azaindole derivatives for the development of next-generation therapeutics.
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Semantic Scholar. (2017). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]
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Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Application Notes and Protocols: Selective C-3 Functionalization of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The targeted functionalization of this heterocyclic system is paramount in drug discovery efforts to modulate potency, selectivity, and pharmacokinetic properties. The dihalogenated derivative, 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile intermediate, offering two distinct reaction handles for sequential chemical modifications. This guide provides a detailed exploration of the principles and protocols for achieving selective palladium-catalyzed cross-coupling reactions at the C-3 bromine position, leaving the C-5 chlorine atom intact for subsequent transformations.
Mechanism and Selectivity: Harnessing Differential Reactivity
The cornerstone of selective functionalization of this compound lies in the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond is weaker and therefore more readily undergoes oxidative addition to a low-valent palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-OTf > C-Cl. By carefully controlling the reaction conditions—including the choice of catalyst, ligand, base, and temperature—it is possible to exploit this reactivity difference to achieve highly chemoselective transformations at the C-3 position. The tosyl protecting group on the pyrrole nitrogen also plays a crucial role by modulating the electronic properties of the heterocyclic system and preventing N-H related side reactions.
Caption: Key factors influencing the selective reaction at the C-3 bromine.
Experimental Protocols: A Guide to Selective C-3 Functionalization
The following protocols are representative procedures for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-3 position of this compound. These protocols are based on established methodologies for similar heterocyclic systems and may require optimization for specific substrates and coupling partners.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or a similar bulky electron-rich phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Toluene or 1,4-dioxane, anhydrous and degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 eq) and the ligand (e.g., Xantphos, 0.03 eq) to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or diisopropylamine (DIPA), anhydrous and degassed
-
Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), anhydrous and degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide cocatalyst (0.02 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the degassed amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes representative reaction conditions and expected yields for the selective C-3 functionalization of this compound. Yields are illustrative and will vary depending on the specific coupling partners and optimization of reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12-18 | 75-90 |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 16-24 | 60-80 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 8-16 | 70-85 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 65-80 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 4-12 | 80-95 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | 6-18 | 70-85 |
Expert Insights and Troubleshooting
-
Catalyst and Ligand Selection: The choice of ligand is critical. For sterically hindered coupling partners in Suzuki and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often provide superior results.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is imperative to maintain a strictly inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation and ensure reproducibility.
-
Base Sensitivity: Some substrates or products may be sensitive to strong bases like NaOtBu. In such cases, milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ should be considered.
-
Solvent Degassing: Thoroughly degassing the solvents is crucial to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands or bases, or adjusting the reaction temperature. In Sonogashira couplings, the quality of the copper(I) iodide is important; using freshly opened or purified CuI can improve results. For Suzuki reactions, the purity of the boronic acid is key, as boroxines (anhydrides of boronic acids) can be less reactive.
References
- US Patent US20230416256A1, "Small Molecule Inhibitors of NF-kB Inducing Kinase," Google P
-
Pd-Catalyzed Sequential Arylation of 7-azaindoles: Aggregate Induced Emission of Tetra..., Semantic Scholar, [Link].
-
Buchwald–Hartwig amination, Wikipedia, [Link].
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Application Notes & Protocols: Strategic Use of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Design
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the designation of "privileged structures" due to their recurring presence in successful therapeutic agents. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a prime example, having emerged as a cornerstone in drug discovery, particularly in the development of kinase inhibitors.[1] Its prominence stems from the strategic placement of a nitrogen atom at the 7-position of the indole ring, which creates a unique hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N7) motif. This arrangement is exceptionally adept at forming bidentate hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition.[2]
The fragment 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is not merely another 7-azaindole derivative; it is a highly engineered tool specifically designed for the rigors of fragment-based drug design (FBDD). Each substituent has a deliberate and critical function:
-
The 7-Azaindole Core: Provides the foundational binding element, or "pharmacophore," predisposed to interact with key targets like kinases.
-
3-Bromo and 5-Chloro Groups: These halogens are not passive substituents. They are versatile synthetic handles that enable controlled, regioselective chemical elaboration. They provide orthogonal vectors for fragment growth, allowing chemists to systematically explore the chemical space around the core scaffold using powerful cross-coupling reactions.[3][4][5]
-
1-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the pyrrole nitrogen.[6] Its electron-withdrawing nature can modulate the reactivity of the heterocyclic ring system, and its presence prevents unwanted side reactions during synthetic modifications.[7] It can be reliably removed under basic conditions in the final stages of synthesis to reveal the crucial N-H hydrogen bond donor.[4][5]
This application guide provides a comprehensive overview and detailed protocols for leveraging this powerful fragment in a drug discovery campaign, from initial screening to hit-to-lead optimization.
| Property | Value | Significance in FBDD |
| Molecular Weight | 413.7 g/mol | Slightly above the "Rule of Three" (<300 Da), but its high degree of functionality and clear elaboration vectors justify its inclusion. |
| cLogP (estimated) | ~3.5 - 4.0 | Lipophilicity is within a range suitable for initial screening, with potential for modulation during optimization. |
| Hydrogen Bond Donors | 0 (Tosyl protected) | The key N-H donor is masked, preventing potential off-target interactions during initial screening and is revealed upon deprotection. |
| Hydrogen Bond Acceptors | 3 (N7, 2x SO₂) | Provides multiple points for potential target interaction. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |
The Fragment-Based Drug Design (FBDD) Workflow
FBDD is a powerful alternative to traditional high-throughput screening (HTS). Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with weak affinity to the target protein.[8][9] High-resolution structural information from techniques like X-ray crystallography or NMR is then used to guide the optimization of these initial "hits" into potent, lead-like molecules by growing or linking them.[9] This process allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.
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- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
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- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 9. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Reproducible Gram-Scale Synthesis of 3-Bromo-5-Chloro-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable protocol for the gram-scale synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of kinase inhibitors and other pharmacologically active agents.[1][2] The protocol is designed for reproducibility and high yield, addressing the critical need for reliable access to this important scaffold in drug discovery and medicinal chemistry. We provide a step-by-step methodology, from the protection of the starting 7-azaindole to the sequential, regioselective halogenation. The rationale behind key experimental choices is elucidated, and in-process controls are outlined to ensure a self-validating workflow.
Introduction: The Significance of Functionalized 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of therapeutic agents, particularly kinase inhibitors.[2] The nitrogen atom in the pyridine ring and the pyrrole moiety's ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal framework for targeting the ATP-binding sites of kinases. The introduction of halogen atoms at specific positions of the 7-azaindole nucleus can significantly modulate the compound's physicochemical properties and biological activity, enhancing target affinity and selectivity.[3]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, a versatile building block for the elaboration of more complex drug candidates. The tosyl protecting group plays a crucial role in directing the regioselectivity of the subsequent halogenation steps and can be readily removed under mild conditions.[4][5]
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is achieved through a three-step sequence starting from commercially available 7-azaindole:
-
Tosyl Protection: The pyrrolic nitrogen of 7-azaindole is protected with a p-toluenesulfonyl (tosyl) group to prevent unwanted side reactions and to influence the regioselectivity of the subsequent halogenation reactions.[6][7]
-
Regioselective Chlorination: The N-tosylated 7-azaindole undergoes electrophilic chlorination, primarily at the 5-position of the pyridine ring.
-
Regioselective Bromination: The final bromination step introduces a bromine atom at the 3-position of the pyrrole ring, yielding the desired product.
This synthetic route is designed for scalability and employs readily available reagents and standard laboratory techniques.
Visualized Workflow
Caption: Overall synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 7-Azaindole | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially Available | |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercially Available | |
| Anhydrous Tetrahydrofuran (THF) | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care under an inert atmosphere.
Step 1: Synthesis of 1-Tosyl-7-azaindole
Rationale: The tosyl group is an excellent choice for protecting the pyrrolic nitrogen of 7-azaindole due to its ability to be introduced under basic conditions and its electron-withdrawing nature, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.[7]
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 7-azaindole (10.0 g, 84.6 mmol) and anhydrous THF (200 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.72 g, 93.1 mmol) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of 7-azaindole will be observed.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (17.7 g, 93.1 mmol) in anhydrous THF (50 mL) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 1-tosyl-7-azaindole as a white solid.
Expected Yield: 85-95% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Step 2: Synthesis of 5-Chloro-1-tosyl-7-azaindole
Rationale: The electron-withdrawing tosyl group deactivates the pyrrole ring towards electrophilic substitution, favoring reaction on the pyridine ring. Chlorination with N-chlorosuccinimide (NCS) is a mild and effective method for the introduction of a chlorine atom.
Procedure:
-
To a 500 mL round-bottom flask, add 1-tosyl-7-azaindole (15.0 g, 55.1 mmol) and anhydrous DMF (150 mL).
-
Stir the solution at room temperature until all the solid has dissolved.
-
Add N-chlorosuccinimide (8.08 g, 60.6 mmol) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 20% EtOAc in hexanes).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).
-
A precipitate will form. Stir the suspension for 30 minutes and then collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 100 mL) and a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 5-chloro-1-tosyl-7-azaindole. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Expected Yield: 80-90% Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of this compound
Rationale: With the 5-position of the pyridine ring blocked, the subsequent bromination with N-bromosuccinimide (NBS) will occur selectively at the most nucleophilic position of the pyrrole ring, which is the 3-position.
Procedure:
-
In a 500 mL round-bottom flask, dissolve 5-chloro-1-tosyl-7-azaindole (12.0 g, 39.1 mmol) in anhydrous DMF (120 mL).
-
Add N-bromosuccinimide (7.65 g, 43.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (Eluent: 20% EtOAc in hexanes).
-
Once the starting material is consumed, pour the reaction mixture into ice-water (600 mL).
-
A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from ethanol to afford this compound as a crystalline solid.
Expected Yield: 75-85% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield |
| 1 | 7-Azaindole | 1-Tosyl-7-azaindole | NaH, TsCl | THF | 0 °C to RT | 16 h | 85-95% |
| 2 | 1-Tosyl-7-azaindole | 5-Chloro-1-tosyl-7-azaindole | NCS | DMF | 60 °C | 4-6 h | 80-90% |
| 3 | 5-Chloro-1-tosyl-7-azaindole | This compound | NBS | DMF | RT | 12-18 h | 75-85% |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the inclusion of in-process controls at each stage:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.
-
Spectroscopic Characterization: Full characterization of intermediates and the final product by NMR and mass spectrometry is crucial to confirm the desired regiochemistry and purity.
-
Recrystallization: The use of recrystallization for purification provides a high-purity final product suitable for further synthetic transformations.
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. The described methodology is robust, scalable, and utilizes readily available starting materials and reagents. By following this guide, researchers in drug discovery and medicinal chemistry can confidently produce this valuable intermediate for the development of novel therapeutics.
References
-
RSC Advances. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]
-
The Journal of Organic Chemistry. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. [Link]
-
RSC Advances. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. [Link]
-
Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
RSC Advances. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Sci-Hub. [Link]
-
ResearchGate. (2006). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. [Link]
-
ResearchGate. (2019). Synthetic route for a series of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety. [Link]
- Google Patents. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins. [Link]
- Google Patents. (2012). Preparation method for 4-substituted-7-azaindole.
-
Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. [Link]
-
ResearchGate. (2021). Different strategies for synthesis of 7-azaindoles. [Link]
-
PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
National Institutes of Health. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
-
ResearchGate. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]
-
ResearchGate. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]
-
ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
Addi. (2022). Controlling tosylation versus chlorination during end group modification of PCL. [Link]
-
PubMed. (2017). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. [Link]
- Google Patents. (2016).
-
PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
-
PubMed Central. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]
-
Repositorio Institucional de la Universidad de Guanajuato. (2018). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism. [Link]
-
RSC Advances. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
-
ResearchGate. (2022). Controlling tosylation versus chlorination during end group modification of PCL. [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-1-ethyl-pyrrolo[2,3-c]pyridine. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-bromo-5-chloro-1-tosyl-7-azaindole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-bromo-5-chloro-1-tosyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and maximize the yield and selectivity of your reaction.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The substrate, 3-bromo-5-chloro-1-tosyl-7-azaindole, presents a unique challenge and opportunity: the presence of two different halogen atoms on an electron-deficient azaindole core. This guide will focus on achieving chemoselective coupling at the more reactive C3-bromo position while preserving the C5-chloro moiety for subsequent transformations. We will delve into the mechanistic principles governing this selectivity and provide practical, field-tested solutions to common experimental hurdles.
Troubleshooting Guide: Question & Answer
Q1: My primary issue is low yield of the desired C3-coupled product. What are the most likely causes and how can I address them?
Low yield in a Suzuki coupling can stem from several factors, primarily related to the efficiency of the catalytic cycle. For a substrate like 3-bromo-5-chloro-1-tosyl-7-azaindole, the key is to ensure efficient oxidative addition at the C-Br bond and subsequent transmetalation and reductive elimination.
Causality-Driven Solutions:
-
Inefficient Catalyst Activation/Decomposition: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing to palladium black.[2]
-
Recommendation: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure your phosphine ligand is present in a sufficient ratio (typically 1.5:1 to 2:1 L:Pd) to facilitate reduction to Pd(0) and stabilize the resulting complex.
-
-
Suboptimal Ligand Choice: The ligand is crucial for tuning the reactivity of the palladium center. For electron-deficient heteroaromatic halides, an electron-rich and bulky phosphine ligand is often required to promote the rate-limiting oxidative addition step.[3]
-
Recommendation: If you are using a standard ligand like PPh₃ and seeing low conversion, consider switching to a more electron-rich and sterically demanding ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or bulky alkylphosphines (e.g., PCy₃) are excellent choices for this type of substrate.[4]
-
-
Inappropriate Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] The strength and solubility of the base can significantly impact the reaction rate.
-
Recommendation: For this substrate, a moderately strong inorganic base is a good starting point. K₂CO₃ or K₃PO₄ are often effective.[6][7] If you suspect slow transmetalation, switching to a stronger base like Cs₂CO₃ may improve the yield. Ensure the base is finely powdered to maximize its surface area.
-
-
Solvent Issues: The solvent must be able to dissolve the reactants and stabilize the catalytic species. It should also be appropriate for the chosen reaction temperature.
-
Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective choice for Suzuki couplings, as the water can aid in dissolving the base and facilitating the transmetalation step. Anhydrous conditions can also be successful, particularly with boronic esters.
-
Q2: I am observing significant amounts of the C5-chloro coupled product, indicating a lack of chemoselectivity. How can I favor coupling at the C3-bromo position?
Achieving high chemoselectivity is paramount when working with dihalogenated substrates. The selectivity for the C3-bromo over the C5-chloro position is governed by the difference in the carbon-halogen bond strengths and their susceptibility to oxidative addition by the Pd(0) catalyst. The general reactivity trend for halogens in Suzuki couplings is I > Br > OTf >> Cl.[1][8]
Causality-Driven Solutions:
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable oxidative addition at the C-Cl bond.
-
Recommendation: Lower the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow. A temperature screen is highly recommended to find the optimal balance between reaction rate and selectivity.
-
-
Catalyst/Ligand System is Too Reactive: Highly reactive catalyst systems, while beneficial for difficult couplings, can sometimes be less selective.
-
Recommendation: If you are using a very electron-rich and bulky ligand and observing poor selectivity, consider a less forcing catalyst system. For example, Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with a less electron-rich phosphine ligand might offer better selectivity. PdCl₂(dppf) is often a good choice for achieving selectivity in such cases.[9]
-
Q3: I am seeing a significant amount of a side product that appears to be the starting material with the bromine removed (hydrodehalogenation). What causes this and how can I prevent it?
Hydrodehalogenation is a common side reaction in Suzuki couplings, where the halogen is replaced by a hydrogen atom. This can occur through a couple of mechanisms, often involving the formation of a palladium-hydride species which then undergoes reductive elimination with the aryl group.[2]
Causality-Driven Solutions:
-
Presence of Water or Other Protic Sources: While water can be beneficial for the transmetalation step, it can also be a source of protons for hydrodehalogenation.
-
Recommendation: If hydrodehalogenation is a major issue, try running the reaction under anhydrous conditions. Ensure your solvent is dry and consider using a boronic ester instead of a boronic acid to minimize the amount of water present.
-
-
Slow Transmetalation: If the transmetalation step is slow, the lifetime of the Pd(II)-aryl halide intermediate is extended, increasing the opportunity for side reactions like hydrodehalogenation to occur.
-
Recommendation: As discussed in Q1, ensure your base is appropriate and active. Switching to a stronger base or a different solvent system can accelerate transmetalation and minimize this side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also help to drive the transmetalation forward.
-
-
Ligand Choice: Certain ligands can be more prone to processes that lead to the formation of palladium-hydride species.
-
Recommendation: Experiment with different phosphine ligands. Bulky, electron-rich ligands that promote rapid reductive elimination can sometimes suppress hydrodehalogenation.
-
Q4: My boronic acid is decomposing, leading to low yields and the formation of homocoupled (boronic acid dimer) byproducts. How can I mitigate this?
Boronic acids can be unstable under Suzuki coupling conditions, particularly at elevated temperatures and in the presence of a base. This decomposition, known as protodeboronation, competes with the desired transmetalation step. Homocoupling of the boronic acid is another common side reaction.[2]
Causality-Driven Solutions:
-
Inherent Instability of the Boronic Acid: Some boronic acids are inherently less stable than others, especially those with electron-withdrawing groups.
-
Recommendation: Use a more stable boron reagent. Boronic esters, such as pinacol esters (Bpin), or trifluoroborate salts (BF₃K) are generally more robust than their corresponding boronic acids.
-
-
Excessive Base or Temperature: Harsh reaction conditions can accelerate the decomposition of the boronic acid.
-
Recommendation: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. A screen of bases (e.g., K₂CO₃, K₃PO₄, CsF) and temperatures can identify the optimal conditions.
-
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Recommendation: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Recommended Starting Conditions
For the selective Suzuki-Miyaura coupling of 3-bromo-5-chloro-1-tosyl-7-azaindole, the following table provides a set of robust starting conditions for your initial experiments. Optimization will likely be necessary based on the specific boronic acid used.
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(dppf) or Pd(PPh₃)₄ | Good balance of reactivity and selectivity for C-Br over C-Cl.[7][9] |
| Ligand | (dppf or PPh₃ are part of the catalyst) | If using a Pd(II) source without a pre-bound ligand, consider XPhos or SPhos. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective for transmetalation without being overly harsh.[6][7] |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equivalents) | Pinacol esters offer greater stability against protodeboronation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | A versatile solvent system that aids in dissolving reagents. |
| Temperature | 80-100 °C | A good starting range to promote C-Br coupling without significant C-Cl activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[2] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Principle of Chemoselectivity
Caption: Selective coupling is achieved by targeting the more reactive C-Br bond.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: What is the role of the N-tosyl group in this reaction?
A: The tosyl group is a strong electron-withdrawing group. Its presence on the azaindole nitrogen serves two main purposes. First, it protects the N-H group, preventing potential side reactions or catalyst inhibition that can occur with unprotected NH-containing heterocycles.[10] Second, it significantly decreases the electron density of the entire heterocyclic ring system. This makes the C-Br and C-Cl bonds more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This electronic effect can help to increase the overall reaction rate.[3]
Q: Can I perform a sequential coupling, first at the C3-bromo position and then at the C5-chloro position?
A: Yes, this is a primary advantage of using a dihalogenated substrate with differentiated reactivity. After successfully performing the selective Suzuki coupling at the C3-bromo position, you can purify the 3-aryl-5-chloro-1-tosyl-7-azaindole intermediate. This product can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, more reactive catalyst/ligand system) to couple a different boronic acid at the C5-chloro position. This allows for the synthesis of unsymmetrically disubstituted 7-azaindoles.
Q: Are there any alternatives to phosphine-based ligands I could try?
A: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for Suzuki couplings. They are strong sigma-donors and can form very stable complexes with palladium, often exhibiting high catalytic activity, even for challenging substrates like aryl chlorides. If you are struggling with phosphine-based systems, an NHC-Pd precatalyst (such as a PEPPSI-type catalyst) could be a viable alternative to screen.
Q: My reaction mixture turns black. Does this mean the reaction has failed?
A: Not necessarily. The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the soluble palladium catalyst to its metallic, inactive form.[2] While this is not ideal as it removes the catalyst from the reaction, it is a common observation. If the reaction proceeds to a reasonable yield, the catalyst may be active enough to complete the transformation before it fully decomposes. However, if you observe rapid blackening and low conversion, it is a clear sign that your catalyst is not stable under the reaction conditions, and you should consider changing the ligand, solvent, or temperature to improve its stability.
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4390. [Link]
-
Couturier, M., & Charette, A. B. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Brambilla, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(10), 7144–7149. [Link]
-
Wang, D., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2954. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scott, J. S., & Waring, M. J. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 17(10), 2637–2646. [Link]
-
Tlili, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2933–2943. [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6529. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4390. [Link]
-
El-Gendy, B. E., & Allam, A. A. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 52(5), 1435–1440. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Buchwald-Hartwig Amination of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination with the challenging 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine substrate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C-N bond-forming reaction, ensuring high yield and purity. The unique electronic and steric properties of this di-halogenated 7-azaindole derivative present specific challenges, primarily centered around achieving selective amination at the C-3 position while minimizing common side reactions.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Flowchart
Here is a general workflow to diagnose and resolve common issues in this specific Buchwald-Hartwig amination.
Caption: A troubleshooting flowchart for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Chemoselectivity - Amination at the C-5 Chloro Position
Q: My reaction is producing a significant amount of the undesired 5-amino product, or a mixture of 3-amino and 5-amino products. How can I improve selectivity for the C-3 bromine position?
A: This is a common challenge stemming from the inherent reactivity differences between aryl bromides and chlorides. Generally, the C-Br bond is more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond.[1] However, under harsh reaction conditions, this selectivity can be eroded.
Causality and Solutions:
-
Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand play a paramount role in controlling selectivity. Bulky, electron-rich ligands can enhance the rate of oxidative addition at the more accessible C-Br position while sterically hindering approach to the C-Cl position.
-
Recommendation: Screen a panel of bulky biarylphosphine ligands. Good starting points include XPhos, SPhos, and RuPhos. These ligands have demonstrated effectiveness in promoting challenging C-N couplings.[2]
-
-
Base Selection: The choice of base can influence catalyst activity and selectivity. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to less selective reactions.
-
Reaction Temperature: Elevated temperatures can overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may require a longer reaction time, it can significantly improve selectivity.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) | Enhances reactivity at the C-Br bond and sterically disfavors C-Cl insertion. |
| Base | Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Provides a milder reaction medium, reducing undesired side reactions.[3][4] |
| Temperature | Lower temperatures (e.g., 80-100 °C) | Exploits the kinetic preference for C-Br oxidative addition. |
Issue 2: Hydrodehalogenation - Formation of a De-halogenated Byproduct
Q: I am observing a significant amount of a byproduct where the bromine or chlorine has been replaced by a hydrogen atom. What causes this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[5] It arises from a competitive pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to produce the de-halogenated arene.[6]
Causality and Solutions:
-
Source of Hydride: The palladium-hydride species can be generated from several sources, including the amine coupling partner (via β-hydride elimination if it has an α-proton), the solvent, or residual water.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bidentate ligands with wide bite angles, such as Xantphos, can position the amine and aryl group in closer proximity, promoting the desired C-N bond formation over undesired pathways.[7]
-
Base and Solvent Purity: The base and solvent must be scrupulously anhydrous. Sodium tert-butoxide, a common base, can contain traces of tert-butanol, which can act as a hydride source.
-
Recommendation:
-
Use freshly dried, anhydrous solvents.
-
Ensure the base is of high purity and handled under inert conditions.
-
Consider using a base that is less prone to generating hydride species, such as LHMDS, especially if your amine is sensitive.[8]
-
Screening bidentate ligands like Xantphos or BINAP may suppress this side reaction.[6][7]
-
-
Sources
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling of 3-bromo-5-chloro-1-tosyl-pyrrolopyridine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of dehalogenation, particularly when working with substrates like 3-bromo-5-chloro-1-tosyl-pyrrolopyridine. Our goal is to provide you with not only troubleshooting protocols but also a deeper understanding of the mechanistic principles at play, enabling you to rationalize your experimental choices and achieve your desired synthetic outcomes.
Troubleshooting Guide: Minimizing Dehalogenation
This section is structured in a question-and-answer format to directly address the most pressing issues you might be facing at the bench.
Q1: I am observing significant amounts of the mono- and di-dehalogenated pyrrolopyridine byproducts in my Suzuki-Miyaura coupling. What are the primary factors I should investigate?
A1: Dehalogenation, or more specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings where a halogen is replaced by a hydrogen atom. This issue is particularly prevalent with electron-rich heteroaromatics and when using highly active catalyst systems. For your 3-bromo-5-chloro-1-tosyl-pyrrolopyridine substrate, the primary variables to scrutinize are the ligand, base, solvent, and temperature.
The likely cause is a competition between the desired transmetalation step and a reductive pathway where a hydride ligand is introduced to the palladium center, followed by reductive elimination of the dehalogenated product. The source of this hydride can be the solvent (especially alcohols), the base, or even trace water in the reaction.[1]
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
Q2: My goal is to selectively couple at the C-3 position (C-Br bond). How do I prevent premature reaction at the C-5 position (C-Cl bond) and dehalogenation at both sites?
A2: Achieving selectivity is a classic challenge in polyhalogenated systems. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, which is the rate-determining step in many cross-coupling reactions.[2] This provides a thermodynamic and kinetic basis for selective coupling at the C-3 position.
However, forcing conditions (high temperatures, highly active catalysts) required to activate the C-Br bond can sometimes lead to unwanted reactivity at the C-Cl bond or dehalogenation.
Strategies for Selective C-3 Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use a catalyst system known for high activity at lower temperatures. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices as they promote reductive elimination. | Highly active catalysts can enable the reaction to proceed at a temperature where the C-Cl bond remains largely unreactive. Bulky ligands can also sterically hinder approach to the more hindered C-5 position. |
| Temperature | Start with a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish. | This exploits the kinetic difference in reactivity between the C-Br and C-Cl bonds. |
| Reaction Time | Monitor the reaction closely by LC-MS or GC-MS and stop it once the starting material is consumed to prevent over-reaction. | Prolonged reaction times, even at moderate temperatures, can lead to the slow coupling or dehalogenation at the C-5 position. |
| Base | Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. | Stronger bases can sometimes accelerate dehalogenation. |
Q3: I'm considering a Stille coupling as an alternative. Is dehalogenation still a concern, and what conditions should I start with?
A3: Yes, dehalogenation can also be a significant side reaction in Stille couplings.[3] The general principles of minimizing it are similar to Suzuki coupling. However, the Stille reaction offers a different set of tunable parameters.
Recommended Starting Protocol for a Selective Stille Coupling at C-3:
-
Reagents:
-
3-bromo-5-chloro-1-tosyl-pyrrolopyridine (1.0 equiv)
-
Organostannane coupling partner (1.1-1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(o-tol)₃ or PPh₃ (10 mol%)
-
Anhydrous, degassed toluene or dioxane as solvent.[3]
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the pyrrolopyridine, palladium source, and ligand.
-
Add the solvent and degas the mixture again.
-
Add the organostannane via syringe.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Troubleshooting Stille Coupling Dehalogenation:
-
Solvent: Some researchers report less dehalogenation in toluene compared to ethereal solvents like dioxane or DMF.[3]
-
Ligand: If dehalogenation persists, switching to a more electron-rich and bulky ligand like dppf may be beneficial.[3]
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the rate of transmetalation, which may outcompete the dehalogenation pathway.[3]
Frequently Asked Questions (FAQs)
What is the mechanism of dehalogenation in palladium-catalyzed cross-coupling?
The predominant mechanism for hydrodehalogenation involves the formation of a palladium-hydride species (LₙPd-H). This can occur through several pathways, including the oxidation of solvents (like alcohols), the reaction with bases, or the presence of trace water.[1] Once formed, this palladium-hydride can undergo reductive elimination with the aryl group on the palladium center to yield the dehalogenated arene and regenerate the Pd(0) catalyst.
Sources
Technical Support Center: Purification of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule and Potential Challenges
The this compound scaffold presents a unique set of purification challenges due to its chemical architecture. The pyrrolo[2,3-b]pyridine core, a nitrogen-containing heterocycle, can interact strongly with the acidic surface of standard silica gel, leading to issues like peak tailing and potential degradation. The tosyl protecting group, while crucial for synthesis, can be labile under certain conditions and may be susceptible to cleavage on acidic stationary phases. Furthermore, the presence of bromo and chloro substituents increases the molecular weight and alters the polarity, requiring careful optimization of the mobile phase for effective separation from reaction byproducts.
This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and a frequently asked questions (FAQ) section to address specific problems you may encounter.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide rapid solutions to common issues observed during the column chromatography of this compound derivatives.
Issue 1: Poor Separation of the Product from Impurities
Question: My TLC analysis shows co-elution or very poor separation (ΔRf < 0.1) between my target compound and an impurity. How can I improve the resolution?
Answer: Achieving good separation is dependent on optimizing the selectivity of your chromatographic system.[1] Here’s a systematic approach:
-
Mobile Phase Optimization: The initial and most critical step is to screen a variety of solvent systems using Thin Layer Chromatography (TLC).
-
Polarity Adjustment: If your compound has a very low Rf value, increase the polarity of the mobile phase. Conversely, if the Rf is too high, decrease the polarity. For this class of compounds, start with a hexane/ethyl acetate or dichloromethane/ethyl acetate system and systematically vary the ratios.
-
Solvent Selectivity: If simple polarity adjustments fail, introduce a different solvent to change the selectivity. For example, replacing ethyl acetate with acetone or adding a small percentage of methanol can alter the interactions between your compound, impurities, and the stationary phase.
-
-
Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution can be highly effective.[2] Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving highly polar impurities on the column.
-
Stationary Phase Consideration: If mobile phase optimization is insufficient, consider changing the stationary phase.[1]
-
Particle Size: Using silica gel with a smaller particle size can increase column efficiency and improve resolution, although this will also increase backpressure.
-
Alternative Sorbents: For challenging separations, switching to a different stationary phase like alumina (neutral or basic) or a bonded phase (e.g., diol, cyano) can provide different selectivity.[1]
-
Issue 2: Product Streaking or Tailing on TLC and Column
Question: My product spot on the TLC plate is streaking, and the peaks from my column are broad with significant tailing. What is causing this and how can I fix it?
Answer: Peak tailing is a frequent issue with nitrogen-containing heterocycles like pyrrolopyridines. It is primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica gel.
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent. This competing base will bind to the active silanol sites, minimizing their interaction with your product.
-
Pyridine: A small amount of pyridine can also be used as a modifier.
-
-
Alternative Stationary Phases: If peak shape does not improve, consider using a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive or basic compounds.
-
Deactivated Silica: You can prepare a slurry of silica gel in an eluent containing 1-2% triethylamine to neutralize it before packing the column.
-
Issue 3: Low or No Recovery of the Product
Question: I am not recovering my compound from the column, or the yield is significantly lower than expected. What could be happening?
Answer: Low recovery can be due to irreversible adsorption to the stationary phase or decomposition of the compound on the column.[2]
-
Compound Decomposition: The tosyl group can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.
-
Stability Test: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.
-
Mitigation Strategies:
-
Use a neutralized silica gel or an alternative stationary phase like neutral alumina.
-
Minimize the contact time by using flash chromatography with a faster flow rate.
-
-
-
Irreversible Adsorption: Highly polar compounds can bind very strongly to silica gel.
-
Increase Mobile Phase Polarity: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane.
-
Dry Loading: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended.[3]
-
Visualization of the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on my analytical TLC plate before running a column? A1: For optimal separation in flash column chromatography, an Rf value of 0.3-0.4 for your target compound is generally recommended. This provides a good balance between retention on the stationary phase and elution with the mobile phase, allowing for sufficient separation from impurities with different polarities.
Q2: My compound is not UV-active. How can I monitor the purification? A2: If your compound does not have a UV chromophore, you can use staining techniques to visualize the spots on your TLC plates. Common stains include potassium permanganate, ceric ammonium molybdate, or an iodine chamber.
Q3: How much crude material can I load onto my column? A3: The amount of crude material you can load depends on the difficulty of the separation and the size of your column. A general guideline is to load 1-5% of the mass of the stationary phase. For difficult separations, a lower loading (e.g., 1:100 sample to silica ratio) is advisable.
Q4: I see a byproduct that I suspect is the de-tosylated starting material. Is this common? A4: Yes, the N-tosyl group on a pyrrole-like nitrogen can be labile, especially on acidic silica gel. The acidic silanol groups can catalyze the hydrolysis or cleavage of the tosyl group. To prevent this, it is highly recommended to use a neutralized stationary phase by adding triethylamine to your eluent or to use an alternative stationary phase like neutral alumina.
Q5: Should I use a pre-packed column or pack my own? A5: Both have their advantages. Pre-packed columns offer convenience and high reproducibility. Packing your own column can be more cost-effective and allows for greater flexibility in terms of column dimensions and the choice of stationary phase. For consistent results in a drug development setting, pre-packed columns are often preferred.
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel Slurry
-
Determine the appropriate mobile phase (eluent) for your separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
To a beaker, add the desired amount of silica gel.
-
Prepare your chosen eluent and add triethylamine to a final concentration of 1% (v/v). For example, for 500 mL of eluent, add 5 mL of triethylamine.
-
Pour the neutralized eluent over the silica gel to create a slurry. Stir gently with a glass rod to remove any air bubbles.
-
Proceed to pack your column with this slurry as you normally would.
Protocol 2: Dry Loading of the Sample
This method is ideal if your crude product has poor solubility in the column eluent.[3]
-
Dissolve your crude product in a suitable solvent in a round-bottom flask. Dichloromethane or acetone are common choices.
-
Add a small amount of silica gel to the flask (approximately 2-3 times the mass of your crude product).
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of your packed column.
-
Gently add a layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Proceed with the elution.
Data Presentation: Solvent System Selection
The choice of solvent system is critical for successful purification. The following table provides a starting point for mobile phase screening for this compound derivatives.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds. |
| Hexane / Acetone (9:1 to 2:1) | Low to Medium | Offers different selectivity compared to ethyl acetate. |
Note: Always add 0.1-1% triethylamine to the mobile phase to prevent peak tailing and potential decomposition.
Visualization of the General Column Chromatography Workflow
Sources
Technical Support Center: Tosyl Deprotection of Substituted 7-Azaindoles
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of removing the p-toluenesulfonyl (tosyl) protecting group from substituted 7-azaindole scaffolds. The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its unique electronic properties present distinct challenges for standard synthetic manipulations like N-deprotection.[1][2]
The electron-deficient nature of the pyridine ring fused to the pyrrole significantly impacts the stability and reactivity of the N-S bond in N-tosyl-7-azaindoles compared to their indole counterparts.[3] This often leads to incomplete reactions, substrate decomposition under harsh conditions, or incompatibility with sensitive functional groups. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you successfully deprotect your substituted 7-azaindole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-tosyl deprotection reaction is sluggish or incomplete. What are the common causes and how can I drive it to completion?
A1: Incomplete conversion is the most frequently encountered issue. The primary cause is the increased stability of the N-tosyl group on the electron-poor 7-azaindole ring system. The nitrogen lone pair's reduced availability for initiating the cleavage mechanism makes deprotection more difficult than for standard indoles.
Potential Causes & Troubleshooting Strategies:
-
Insufficient Reagent Stoichiometry: For methods like Mg/MeOH, an excess of the reducing agent is crucial to overcome any atmospheric moisture and to ensure a sufficient driving force.
-
Recommendation: Increase the equivalents of your reagent. For Mg/MeOH, using 10-20 equivalents of magnesium turnings is a common starting point.
-
-
Low Reaction Temperature: Many deprotection reactions require thermal energy to overcome the activation barrier.
-
Recommendation: If your substrate is stable, consider gently heating the reaction. For basic hydrolysis methods, refluxing in a suitable solvent is often necessary. For instance, reactions with cesium carbonate may require reflux temperatures to achieve reasonable reaction times for less activated substrates.[3]
-
-
Inappropriate Solvent Choice: The solubility of the substrate and the reagent's efficacy can be highly solvent-dependent.
-
Substrate-Specific Steric or Electronic Effects: Electron-donating groups (EDGs) on the azaindole core can sometimes slow the reaction further by increasing electron density at the nitrogen, while bulky substituents near the N-H group can sterically hinder reagent access. Conversely, electron-withdrawing groups (EWGs) can facilitate nucleophilic attack on the sulfonyl group, making deprotection easier.[3]
-
Recommendation: For substrates with EDGs, you may need to switch to a more potent deprotection method (see Q2).
-
Q2: I am starting a new synthesis. What are the best general conditions to consider for the tosyl deprotection of a substituted 7-azaindole?
A2: The "best" method is highly substrate-dependent. The key is to choose a method that is orthogonal to the other functional groups present in your molecule. Below is a comparative table to guide your selection, followed by a decision-making workflow.
Table 1: Comparison of Common N-Tosyl Deprotection Methods
| Method Category | Reagents & Typical Conditions | Pros | Cons | Ideal For |
| Basic Hydrolysis | Cs₂CO₃ (3-5 eq.), THF/MeOH (2:1), 25-65 °C | Very mild, commercially available reagents, good functional group tolerance.[3] | Can be slow for unactivated substrates; requires elevated temperatures. | Substrates with ester or other base-labile groups that can tolerate mild basic conditions. |
| NaOH or KOH (aq.), Dioxane or EtOH, Reflux | Strong, effective for stubborn substrates, inexpensive. | Harsh; not suitable for base-sensitive groups (esters, amides); risk of substrate decomposition.[5] | Robust molecules without base-labile functionality. | |
| Reductive Cleavage | Mg turnings (10-20 eq.), Anhydrous MeOH, RT | Mild, neutral conditions, high-yielding, good for many functional groups.[6] | Not compatible with reducible groups (nitro, some alkenes, alkynes, some halides). | A wide range of substrates, especially those sensitive to acid or strong base. |
| Sodium Naphthalenide, THF, -78 °C | Very powerful and fast; effective for highly stable sulfonamides.[7][8] | Requires inert atmosphere; strongly reducing; can cleave other groups (e.g., benzyl ethers).[9] | Difficult substrates where other methods have failed. | |
| Acidic Cleavage | HBr (33% in AcOH), Phenol, 60-90 °C | Effective for acid-stable molecules. | Very harsh; limited functional group compatibility; requires high temperatures. | Molecules stable to strong, hot acid. |
Workflow: Selecting a Deprotection Strategy
This diagram provides a logical path to selecting an appropriate deprotection method based on the functional groups present on your substituted 7-azaindole.
Caption: Decision tree for selecting an N-tosyl deprotection method.
Q3: I am observing significant decomposition or the formation of unexpected side products. What is happening and how can I mitigate it?
A3: Decomposition is typically a result of conditions that are too harsh for the 7-azaindole core. The pyridine nitrogen makes the ring system susceptible to certain degradation pathways that are less common in simple indoles.
Common Side Reactions and Solutions:
-
Hydrolysis of Substituents: Ester or amide groups can be hydrolyzed under strong basic (NaOH) or acidic (HBr/AcOH) conditions.
-
Solution: Switch to a milder, neutral method like Mg/MeOH reductive cleavage. If mild basic conditions are required, Cs₂CO₃ is significantly less hydrolytic than LiOH, NaOH, or KOH.[3]
-
-
Ring Degradation: The electron-deficient nature of the pyridine ring can make the entire scaffold sensitive to strong nucleophiles or harsh acids at high temperatures.
-
Solution: Lower the reaction temperature and time. If the reaction is still incomplete, it is better to switch to a different, more potent method at lower temperatures (e.g., sodium naphthalenide) rather than pushing harsh conditions further.
-
-
Reductive Side Reactions: Reductive cleavage methods can affect other functional groups.
-
Solution: Carefully check the compatibility of all functional groups. Aromatic halides (Cl, Br, I) can sometimes be reduced. Nitro groups will be reduced to amines. If these groups are present, basic hydrolysis is a better choice.
-
Troubleshooting Workflow for Failed Reactions
Caption: Stepwise troubleshooting guide for failed deprotection reactions.
Detailed Experimental Protocols
Protocol 1: Mild Reductive Cleavage using Magnesium in Methanol
This method is often a successful first choice due to its mild, neutral conditions and good functional group tolerance.
Materials:
-
N-Tosyl substituted 7-azaindole (1.0 mmol)
-
Magnesium (Mg) turnings (10.0 mmol, 243 mg)
-
Anhydrous Methanol (MeOH) (20 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask charged with the N-tosyl 7-azaindole (1.0 mmol), add anhydrous methanol (20 mL).
-
Stir the solution/suspension at room temperature and add the magnesium turnings (10.0 mmol) portion-wise over 5 minutes. Note: The reaction is often exothermic, and hydrogen gas will evolve.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with additional MeOH or EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add EtOAc (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected 7-azaindole.
Protocol 2: Mild Basic Hydrolysis using Cesium Carbonate
This is an excellent method for substrates containing reducible or acid-labile functional groups. Azaindoles are deprotected more readily than indoles with this method due to their lower pKa.[3]
Materials:
-
N-Tosyl substituted 7-azaindole (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Methanol (MeOH), anhydrous (5 mL)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve the N-tosyl 7-azaindole (1.0 mmol) in a mixture of THF (10 mL) and MeOH (5 mL).
-
Add cesium carbonate (3.0 mmol) to the solution.
-
Stir the mixture at room temperature. If the reaction is slow, heat to reflux (approx. 65 °C). Note: For many substituted 7-azaindoles, the reaction is complete within 1-4 hours at room temperature.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Add water (20 mL) to the residue and extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Reddit. (2019). What is the mechanism for the removal of a tosyl group with samarium(II) iodide? [Online Forum]. Available at: [Link]
-
Lewandowska, E., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Canadian Journal of Chemistry. Available at: [Link]
-
van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. Available at: [Link]
-
Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. ResearchGate. Available at: [Link]
-
Nilsson, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. MDPI. Available at: [Link]
-
Al-said, N., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters. ResearchGate. Available at: [Link]
-
Rojas, R. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. RosDok. Available at: [Link]
-
Guillarme, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. ResearchGate. Available at: [Link]
-
Puh, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. NIH National Library of Medicine. Available at: [Link]
-
Nilsson, M., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. PubMed. Available at: [Link]
-
Kumar, A., et al. (2021). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Katritzky, A. R., et al. (2000). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry. ResearchGate. Available at: [Link]
-
Duñach, E., et al. (2015). Tosyl reduction and hydrolysis. Chemical Science. ResearchGate. Available at: [Link]
-
Reddit. (2020). Deprotection of Tosylate/Mesylate. [Online Forum]. Available at: [Link]
-
Velu, S. E., et al. (2013). Efficient Indole N-Detosylation Using Thioglycolate. Synthetic Communications. ResearchGate. Available at: [Link]
-
Sun, C., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic Chemistry Frontiers. Royal Society of Chemistry. Available at: [Link]
-
Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. NIH National Library of Medicine. Available at: [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Available at: [Link]
-
Alcaide, B., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
-
Puh, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science. Semantic Scholar. Available at: [Link]
-
Næsborg, L., et al. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules. NIH National Library of Medicine. Available at: [Link]
-
Yurovskaya, M. A., et al. (2015). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Online Forum]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Zhang, X., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Szafran, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules. MDPI. Available at: [Link]
-
RSC Publishing. (1981). Hydrolysis of oxiranylmethyl tosylates. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Thomson, D. W., et al. (2018). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Tetrahedron Letters. ResearchGate. Available at: [Link]
-
Engkvist, O., et al. (2003). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Organic Letters. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
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- 3. researchgate.net [researchgate.net]
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- 7. faculty.fiu.edu [faculty.fiu.edu]
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- 9. researchgate.net [researchgate.net]
identifying byproducts in the synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the causality behind potential side reactions, you can optimize your experimental conditions, improve yield, and ensure the purity of your target compound.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a key heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, involves sequential halogenation and protection steps where regioselectivity and reaction control are paramount. The formation of isomeric and over-halogenated byproducts is a common hurdle that can complicate purification and significantly reduce overall yield. This guide provides a structured, question-and-answer-based approach to identifying and mitigating these issues.
The Ideal Synthetic Pathway
The most common and logical route to the target compound begins with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The synthesis proceeds through three key transformations: N-tosylation, regioselective chlorination, and finally, regioselective bromination.
Caption: Idealized three-step synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during synthesis. The troubleshooting advice is organized by reaction step.
Step 1: N-Tosylation of 7-Azaindole
The initial N-tosylation is critical as the electron-withdrawing tosyl group protects the pyrrole nitrogen and modulates the reactivity of the entire ring system for subsequent halogenations.
Q1: My tosylation reaction is sluggish or incomplete, leaving significant amounts of 7-azaindole starting material. What's wrong?
A1: This is a common issue often related to the base or reaction setup.
-
Causality: The N-H of 7-azaindole must be deprotonated to form the nucleophilic anion that attacks the p-toluenesulfonyl chloride (TsCl). If the base is weak, old, or insufficient, or if there is a proton source present (like water), this deprotonation will be incomplete.
-
Troubleshooting Steps:
-
Base Integrity: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure your NaH is fresh; it should be a fine gray powder. Old NaH may be coated with inactive sodium hydroxide/carbonate. Use a slight excess (1.1–1.2 eq.) to ensure complete deprotonation.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use anhydrous solvents (like THF or DMF) and perform the reaction under an inert atmosphere (N₂ or Ar). Flame-dry your glassware before use.
-
Reagent Quality: Ensure the p-toluenesulfonyl chloride (TsCl) is pure. It can be recrystallized from hexane if necessary to remove p-toluenesulfonic acid, which can quench the base.[3]
-
Temperature: Add the base at 0 °C to control the initial exothermic reaction, but allow the mixture to stir at room temperature for at least 30 minutes before adding TsCl to ensure complete anion formation.
-
Q2: I've isolated a water-soluble byproduct that is acidic. What is it?
A2: You have likely isolated p-toluenesulfonic acid. This forms when excess TsCl is quenched with water during the workup. While its presence is normal, excessive amounts may indicate that the tosylation reaction with your substrate did not proceed efficiently. It is easily removed by an aqueous basic wash (e.g., with NaHCO₃ solution) during the workup.
Step 2: C5-Chlorination of 1-Tosyl-7-azaindole
This step involves an electrophilic aromatic substitution. The tosyl group deactivates the pyrrole ring, making the pyridine ring the more likely site for the initial halogenation under many conditions.
Q3: My LC-MS shows multiple peaks with the same mass after chlorination. What are these byproducts?
A3: You are likely observing regioisomers of the mono-chlorinated product.
-
Causality: While C5-chlorination is often favored, other positions on the pyridine ring (C4 and C6) can also be chlorinated, leading to a mixture of isomers. The exact ratio depends heavily on the chlorinating agent, solvent, and temperature. The C3 position on the pyrrole ring can also be a site of attack, although it is deactivated by the tosyl group.[4][5]
-
Identification:
-
LC-MS: All mono-chloro isomers will have the same molecular weight and a characteristic M/M+2 isotopic pattern of ~3:1 for the single chlorine atom.
-
¹H NMR: This is the best tool for differentiation. The coupling patterns of the aromatic protons are distinct for each isomer. For example, C5-chlorination will affect the signals of H4 and H6, while C4-chlorination will primarily impact H5. Isolate the impurities via preparative HPLC or column chromatography to obtain clean NMR spectra.
-
Table 1: Potential Mono-chlorination Byproducts
| Compound Name | Position of Cl | Molecular Formula | Expected Mass [M+H]⁺ | Key ¹H NMR Signature |
| 5-Chloro-1-tosyl-7-azaindole | C5 (Desired) | C₁₄H₁₁ClN₂O₂S | 307.03 | H4 and H6 appear as doublets. |
| 4-Chloro-1-tosyl-7-azaindole | C4 (Isomer) | C₁₄H₁₁ClN₂O₂S | 307.03 | H5 appears as a doublet. |
| 6-Chloro-1-tosyl-7-azaindole | C6 (Isomer) | C₁₄H₁₁ClN₂O₂S | 307.03 | H5 appears as a singlet or narrow doublet. |
| 3-Chloro-1-tosyl-7-azaindole | C3 (Isomer) | C₁₄H₁₁ClN₂O₂S | 307.03 | H2 appears as a singlet; loss of H3 signal. |
-
Mitigation:
-
Reaction Conditions: Carefully control the temperature, often running the reaction at 0 °C or lower can improve selectivity.
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) in a solvent like DMF or acetonitrile is a common choice. Experimenting with other agents may alter the regioselectivity.
-
Step 3: C3-Bromination of 5-Chloro-1-tosyl-7-azaindole
This is the final step, an electrophilic substitution on the now-activated C3 position of the pyrrole ring.
Q4: After bromination, my main impurity is a peak with an M/M+2/M+4 isotopic pattern, suggesting two bromine atoms. How can I avoid this di-bromination?
A4: You are observing an over-bromination byproduct, likely 3,X-dibromo-5-chloro-1-tosyl-7-azaindole.
-
Causality: The C3 position of the 1-tosyl-azaindole system is highly activated for electrophilic substitution.[4] If an excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is used, or if the reaction is run for too long or at too high a temperature, a second bromination can occur at another available position, such as C2 or C4. The formation of 1,3-dibrominated products is a known side reaction in similar systems.[6]
-
Troubleshooting & Prevention:
-
Stoichiometry is Key: Use no more than 1.0 to 1.05 equivalents of your brominating agent. Carefully weigh your materials.
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via syringe pump at a low temperature (e.g., 0 °C or -78 °C) to maintain a low instantaneous concentration and prevent runaway reactions.
-
Reaction Monitoring: Monitor the reaction closely by TLC or rapid LC-MS analysis. Quench the reaction immediately upon consumption of the starting material.
-
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Electron-Deficient 3-Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura coupling of electron-deficient 3-bromopyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.
Troubleshooting Guide: Common Issues and Solutions
The Suzuki-Miyaura coupling of 3-bromopyridines can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. This guide addresses common problems in a question-and-answer format, offering systematic troubleshooting strategies.
Q1: I'm observing low to no product yield. What are the likely causes and how can I address them?
Low or no product yield is a frequent issue. The root cause often lies in one of the following areas: catalyst inactivity, inappropriate reaction conditions, or degradation of reagents.
A1: Systematic Troubleshooting for Low Yield
-
Catalyst Inactivity or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands shield the palladium center, preventing inhibition by the pyridine nitrogen and promoting the desired catalytic cycle. Consider using pre-formed palladium catalysts (pre-catalysts) for more reproducible and active catalytic systems. If using a Pd(II) source like Pd(OAc)₂, ensure it is properly reduced in situ to the active Pd(0) state.
-
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid.
-
Solution: For challenging couplings involving electron-deficient pyridines, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than stronger bases. Ensure the base is finely powdered for optimal reactivity. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.
-
-
Degradation of Boronic Acid: Protodeboronation, the replacement of the boronic acid group with hydrogen, can occur, especially in the presence of water.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for potential degradation. Thoroughly degas the reaction mixture to remove oxygen, which can contribute to boronic acid decomposition.
-
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents are properly degassed and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Q2: I'm seeing a significant amount of debrominated starting material (pyridine). What causes this side reaction and how can I prevent it?
The formation of a debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
A2: Minimizing Hydrodehalogenation
-
Identify Potential Hydride Sources: These can include the solvent, impurities in the reagents, or the boronic acid itself.
-
Strategic Choice of Base and Solvent: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred. Using a mixed solvent system, such as dioxane/water, can sometimes suppress hydrodehalogenation.
-
Ensure Reagent Purity: Use high-purity boronic acid and ensure it has been stored properly to prevent degradation that might generate hydride impurities.
Q3: My reaction is sluggish and fails to go to completion, even with extended reaction times. What can I do?
A stalled reaction is often a sign of catalyst deactivation or suboptimal reaction parameters.
A3: Strategies for Sluggish Reactions
-
Ligand Screening: The choice of ligand is critical. If you are using a standard ligand like PPh₃, switching to a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos, XPhos) can significantly accelerate the reaction.[1][2]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% may be necessary.
-
Elevate the Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that higher temperatures can also promote side reactions.
-
Consider a Different Palladium Pre-catalyst: N-Heterocyclic Carbene (NHC)-based catalysts, such as PEPPSI-IPr, are known for their high activity and stability, often allowing for lower catalyst loadings and shorter reaction times.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is the best starting point for the Suzuki coupling of 3-bromopyridine?
A1: There is no single "best" catalyst for all substrates. However, a robust starting point for electron-deficient 3-bromopyridines is a system composed of a palladium(II) acetate (Pd(OAc)₂) pre-catalyst with a bulky, electron-rich phosphine ligand like SPhos. This combination is effective at preventing catalyst inhibition by the pyridine nitrogen and promoting the key steps of the catalytic cycle.
Q2: How do I choose the right base and solvent for my reaction?
A2: The base is crucial for the transmetalation step.[3] For electron-deficient pyridines, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. A common and effective solvent system is a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[4] The water is essential for dissolving the inorganic base and facilitating the transmetalation.
Q3: Can I use boronic esters instead of boronic acids?
A3: Yes, boronic esters (e.g., pinacol esters) can be used and are often more stable and less prone to protodeboronation than their corresponding boronic acids.[5] The reaction conditions are generally similar, though some optimization may be required.
Q4: What is the role of degassing, and what is the best way to do it?
A4: Degassing removes dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[6] A common and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for 20-30 minutes before adding the catalyst and reagents. Alternatively, the freeze-pump-thaw method (typically three cycles) can be used for more rigorous oxygen removal.[7]
Data Presentation: Catalyst Performance Comparison
The following table provides a comparative overview of different palladium catalyst systems for the Suzuki coupling of 3-bromopyridine with phenylboronic acid. This data is compiled from various sources to illustrate performance trends.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Note: This data is representative and serves as a guide for catalyst selection. Optimal conditions may vary depending on the specific substrates used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol provides a reliable starting point for your experiments.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio). Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6344-6359. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization parameters for the Suzuki-Mivaura cross- coupling between.... Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ACS Publications. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
effect of base on the outcome of Buchwald-Hartwig reactions with 3-bromo-5-chloro-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Buchwald-Hartwig amination of 3-bromo-5-chloro-7-azaindole. Here, we delve into the critical role of the base in determining the outcome of this powerful cross-coupling reaction, with a particular focus on achieving high yield and regioselectivity.
Introduction: The Challenge of Selectivity
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in the synthesis of pharmaceuticals and other advanced materials.[1] When working with polyhalogenated substrates like 3-bromo-5-chloro-7-azaindole, the primary challenge lies in achieving selective amination at a single, desired position. The inherent differences in the reactivity of carbon-bromine and carbon-chlorine bonds provide a handle for controlling this selectivity, and the choice of base is a critical parameter in this optimization.
This guide will equip you with the foundational knowledge and practical insights to navigate the complexities of this reaction and empower you to troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Buchwald-Hartwig amination of 3-bromo-5-chloro-7-azaindole, and why?
In a palladium-catalyzed Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) complex is a key step in the catalytic cycle. The generally accepted order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.
Therefore, for 3-bromo-5-chloro-7-azaindole, the amination is expected to occur preferentially at the 3-position (C-Br bond) over the 5-position (C-Cl bond). This inherent difference in reactivity forms the basis for achieving high regioselectivity.
Q2: How does the choice of base influence the overall success of the reaction?
The base plays a multifaceted role in the Buchwald-Hartwig amination catalytic cycle:
-
Deprotonation of the Amine: The base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to form the more nucleophilic amide, which then participates in the catalytic cycle.[3]
-
Activation of the Palladium Precatalyst: Many palladium precatalysts require activation by a base to generate the active Pd(0) species.
-
Maintaining a Non-Acidic Environment: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. The base neutralizes this acid, preventing protonation of the amine nucleophile and potential catalyst deactivation.
The choice of base, from strong alkoxides to weaker carbonates, can significantly impact the reaction rate, yield, and functional group tolerance. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but may not be compatible with sensitive functional groups on the substrates.[2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance, though they may require higher temperatures or longer reaction times.[2]
Q3: Can the base be used to tune the regioselectivity between the C-Br and C-Cl positions?
While the intrinsic reactivity difference between the C-Br and C-Cl bonds is the primary driver of selectivity, the choice of base can be a subtle yet powerful tool to enhance this preference. Here's a breakdown of the underlying principles:
-
Strong Bases (e.g., NaOtBu, LiHMDS): These bases promote a high reaction rate. This can be advantageous for achieving high conversion in a shorter time. However, at elevated temperatures, the increased reactivity might lead to a decrease in selectivity, with some amination occurring at the C-Cl position. For substrates with particularly sensitive functional groups, strong bases might lead to decomposition.[2]
-
Weak Bases (e.g., Cs₂CO₃, K₃PO₄): Weaker bases will result in a slower reaction rate. This can be beneficial for selectivity, as the larger energy difference between the oxidative addition at the C-Br and C-Cl bonds can be better exploited under milder conditions. Cesium carbonate is often a good choice due to its good solubility in many organic solvents.[2]
In essence, by moderating the reaction conditions with a weaker base, you can often achieve a cleaner, more selective transformation.
Q4: I am observing low yield. What are the potential causes and how can I troubleshoot this?
Low yields in Buchwald-Hartwig aminations can stem from several factors. Here's a systematic troubleshooting guide:
-
Inactive Catalyst:
-
Cause: The Pd(0) catalyst may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Solution: Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst.
-
-
Insufficiently Strong Base:
-
Cause: The chosen base may not be strong enough to deprotonate the amine, especially if the amine is weakly acidic.
-
Solution: Switch to a stronger base. For example, if you are using K₂CO₃ and see low conversion, consider trying K₃PO₄ or Cs₂CO₃. If functional group tolerance allows, NaOtBu is a very effective but more reactive option.
-
-
Poorly Soluble Base:
-
Cause: The base may not be sufficiently soluble in the reaction solvent, leading to a slow and incomplete reaction.
-
Solution: Cesium carbonate is known for its better solubility in solvents like dioxane and DMF compared to potassium carbonate.[2] Grinding the inorganic base to a fine powder before use can also improve its reactivity.
-
-
Inappropriate Ligand:
-
Cause: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The chosen ligand may not be optimal for this specific substrate-amine combination.
-
Solution: For amination of aryl chlorides, bulky, electron-rich phosphine ligands are often required. While the primary reaction is at the bromide, a ligand that is also competent for chloride activation might be necessary if high conversion is an issue. Consider screening ligands like XPhos, SPhos, or RuPhos.
-
Q5: I am seeing a mixture of products aminated at the 3- and 5-positions. How can I improve the selectivity?
Observing a loss of regioselectivity indicates that the C-Cl bond is also undergoing amination. Here are some strategies to enhance selectivity for the C-Br position:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Running the reaction at a lower temperature for a longer period can often improve selectivity.
-
Switch to a Weaker Base: As discussed in Q3, a weaker base like Cs₂CO₃ or K₃PO₄ can lead to a more controlled reaction, favoring the more reactive C-Br bond.
-
Optimize the Ligand: The choice of ligand can influence the selectivity of oxidative addition. While a comprehensive discussion of ligand effects is beyond the scope of this guide, it is a critical parameter to screen. Sometimes, a less reactive ligand can provide higher selectivity.
-
Careful Monitoring of Reaction Time: If the amination of the C-Br bond is significantly faster than that of the C-Cl bond, stopping the reaction after the starting material is consumed but before significant formation of the di-aminated product can yield the desired mono-aminated product. This requires careful reaction monitoring by techniques like LC-MS or TLC.
Data & Protocols
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics & Considerations |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong Base: High reaction rates. Incompatible with many base-sensitive functional groups (e.g., esters, ketones). |
| LiHMDS | ~26 | THF, Toluene | Very Strong, Non-Nucleophilic Base: Useful for sterically hindered amines and substrates. Can be used at lower temperatures. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Weak Base: Excellent functional group tolerance. Good solubility in polar aprotic solvents. May require higher temperatures. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Weak Base: Good functional group tolerance. Economical choice. Can sometimes be slow. |
| K₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Weak Base: Similar to K₃PO₄ but less basic. Often requires higher temperatures and longer reaction times. |
Experimental Protocol: Regioselective Amination of 3-Bromo-5-chloro-7-azaindole
This protocol provides a general starting point for the selective amination at the 3-position. Optimization of the ligand, base, and temperature may be necessary for specific amines.
Reagents:
-
3-Bromo-5-chloro-7-azaindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-5-chloro-7-azaindole, the amine, Cs₂CO₃, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ to the tube.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-7-azaindole.
Visualizing the Process
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: A decision-making workflow for selecting a base.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Retrieved from [Link]
-
ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for a selective Buchwald-Hartwig amination?. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Sonogashira Coupling with Halogenated Pyrrolopyridines
Welcome to the technical support center for Sonogashira coupling reactions involving halogenated pyrrolopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven experience.
Introduction: The Nuances of Sonogashira Coupling with Pyrrolopyridines
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[3][4] While highly versatile, its application to N-heterocyclic substrates like pyrrolopyridines can be challenging due to the potential for catalyst inhibition by the nitrogen lone pair and the specific electronic properties of the heterocyclic ring.
This guide will provide a structured approach to troubleshooting, focusing on the key reaction parameters that influence the success of Sonogashira couplings with halogenated pyrrolopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction with a bromo-pyrrolopyridine is not proceeding, or the yield is very low. What are the most likely causes?
A1: Low or no reactivity with bromo-pyrrolopyridines in a Sonogashira coupling is a common issue and can stem from several factors. The general reactivity order for aryl halides in this reaction is I > OTf > Br > Cl.[3][5] Aryl bromides are inherently less reactive than aryl iodides and often require more forcing conditions.[3][6]
Here's a systematic approach to troubleshooting:
-
Catalyst System Inactivity:
-
Palladium Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0).[3] This reduction can sometimes be inefficient. Consider using a Pd(0) source directly, like Pd(PPh₃)₄, although be mindful of its air sensitivity. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle of CuI; it should be an off-white to light tan powder. A greenish tint may indicate oxidation to Cu(II), which is detrimental to the reaction.
-
Ligand Choice: For less reactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[6] More electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[6][8] Consider ligands such as XPhos, SPhos, or using a pre-formed catalyst with a more robust ligand system like Pd(dppf)Cl₂.[6]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Aryl bromides typically require higher reaction temperatures than aryl iodides.[3][6] If you are running the reaction at room temperature, try increasing the temperature to 60-100 °C.[6]
-
Base: The base plays a crucial role in deprotonating the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[9][10] Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents). For challenging substrates, a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ might be beneficial, although this can also promote side reactions.[11][12]
-
Solvent: The choice of solvent can significantly impact the reaction. While THF and DMF are common, they can sometimes promote catalyst decomposition.[6][7] A less coordinating solvent like toluene or dioxane, often in a mixture with the amine base, can be a better choice.[6]
-
Q2: I'm observing significant formation of a byproduct that I suspect is the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A2: The formation of a diyne byproduct through oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, is a classic side reaction in Sonogashira couplings.[3][5][13] This is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[3][13]
To mitigate Glaser coupling:
-
Rigorous Degassing: The most critical step is to ensure your reaction is performed under strictly anaerobic conditions.[14] This can be achieved by:
-
Freeze-Pump-Thaw Cycles: For volatile solvents, performing at least three freeze-pump-thaw cycles is highly effective at removing dissolved oxygen.
-
Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for 20-30 minutes prior to adding your reagents is another common technique.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Copper-Free Conditions: If Glaser coupling persists despite rigorous degassing, consider a copper-free Sonogashira protocol.[3][8] While often requiring higher temperatures or more specialized ligands, this approach completely eliminates the primary catalyst for alkyne homocoupling.[3]
-
Use of a Co-solvent: Running the reaction in a mixture of an amine base and a non-polar co-solvent (e.g., toluene) can sometimes suppress homocoupling compared to using the amine as the sole solvent.
Q3: My reaction with a chloro-pyrrolopyridine is not working at all. Is this coupling even feasible?
A3: Chloro-pyrrolopyridines are significantly less reactive than their bromo and iodo counterparts in Sonogashira couplings.[3][5] Standard Sonogashira conditions are often insufficient for these substrates. However, with the right catalyst system, the reaction is often achievable.
Key considerations for chloro-pyrrolopyridines:
-
Advanced Catalyst Systems: You will likely need a highly active catalyst system. This typically involves:
-
Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the challenging oxidative addition of the aryl chloride.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have also shown high efficacy in coupling unreactive aryl chlorides.[2][15]
-
-
Higher Temperatures: Be prepared to use higher reaction temperatures, often in the range of 100-150 °C, which may require the use of a sealed reaction vessel.[6][11]
-
Stronger Base: A stronger base may be required to facilitate the catalytic cycle.
Q4: I am seeing a mixture of my desired product and starting material, and the reaction seems to have stalled. What should I do?
A4: A stalled reaction suggests that the catalyst has become deactivated over the course of the reaction.
Potential causes and solutions include:
-
Catalyst Decomposition: As mentioned earlier, palladium black formation indicates catalyst death. This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature for the chosen catalyst system.
-
Inhibition by the Pyrrolopyridine: The nitrogen lone pair on the pyrrolopyridine ring can coordinate to the palladium center, leading to catalyst inhibition. This is a known issue with N-heterocyclic substrates. Using a more sterically hindered ligand can sometimes mitigate this by disfavoring the binding of the heterocyclic substrate to the catalyst.
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) might be necessary to drive the reaction to completion.
Experimental Protocols
General Protocol for Sonogashira Coupling of a Bromo-pyrrolopyridine
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-pyrrolopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Sonogashira Coupling of Halogenated Pyrrolopyridines
| Halide (X) on Pyrrolopyridine | Palladium Catalyst (mol %) | Copper(I) Iodide (mol %) | Ligand (if separate) | Base (equiv.) | Solvent | Temperature (°C) |
| Iodo- | Pd(PPh₃)₄ (1-2%) | 2-4% | - | Et₃N (2-3) | THF or DMF | 25-40 |
| Bromo- | PdCl₂(PPh₃)₂ (2-3%) | 4-6% | PPh₃ (4-6%) | Et₃N or DIPEA (3-5) | Toluene/Et₃N | 60-80 |
| Chloro- | Pd₂(dba)₃ (2-5%) | 5-10% | XPhos or SPhos (4-10%) | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane or Toluene | 100-120 |
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- (PDF) Recent Advances in Sonogashira Reactions. (2011).
- The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024). Semantic Scholar.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Influence of base on the Sonogashira coupling reaction. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.).
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022).
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.).
- Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (2020). Organic Chemistry Portal.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- preventing homo-coupling side reactions in pyridazine synthesis. (n.d.). Benchchem.
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.).
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Sonogashira Coupling Reaction Mechanism. (2016). YouTube.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Struggling to make a sonogashira coupling reaction happen. (n.d.). Reddit.
- Name Reactions. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2019). YouTube.
- Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2025). YouTube.
- Sonogashira Coupling- Reaction and applic
- Sonogashira Coupling. (2020). YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR data for 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in deuterated chloroform (CDCl₃) is presented below. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and tosyl groups, as well as the anisotropic effects of the aromatic rings.[1]
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] | Rationale for Assignment |
| H-2 | ~7.6 | d | ~3.5 | The C2-H proton of the pyrrole ring is expected to be a doublet due to coupling with the C3 proton. The tosyl group at N1 will deshield this proton. |
| H-4 | ~8.5 | d | ~2.0 | This proton on the pyridine ring is deshielded by the adjacent nitrogen and the chlorine at C5. It will appear as a doublet due to coupling with H6. |
| H-6 | ~8.2 | d | ~2.0 | This proton is also on the pyridine ring and will be a doublet due to coupling with H4. Its chemical shift is influenced by the adjacent nitrogen and the bromine at C5. |
| H (tosyl, ortho) | ~7.8 | d | ~8.0 | The two protons on the tosyl group ortho to the sulfonyl group are deshielded and couple with the meta protons. |
| H (tosyl, meta) | ~7.3 | d | ~8.0 | The two protons on the tosyl group meta to the sulfonyl group are less deshielded and couple with the ortho protons. |
| CH₃ (tosyl) | ~2.4 | s | N/A | The methyl protons of the tosyl group will appear as a singlet. |
Note: These are predicted values and should be confirmed experimentally. The actual spectrum may vary slightly depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.
| Carbon | Predicted Chemical Shift (δ) [ppm] | Rationale for Assignment |
| C-2 | ~125 | This carbon in the pyrrole ring is adjacent to the nitrogen and is deshielded. |
| C-3 | ~100 | The C3 carbon is substituted with bromine, which will have a significant effect on its chemical shift. |
| C-3a | ~130 | This is a quaternary carbon at the fusion of the two rings. |
| C-4 | ~148 | This carbon in the pyridine ring is adjacent to the nitrogen and is deshielded. |
| C-5 | ~120 | The C5 carbon is substituted with chlorine. |
| C-6 | ~135 | This carbon in the pyridine ring is deshielded by the adjacent nitrogen. |
| C-7a | ~145 | This is a quaternary carbon at the fusion of the two rings, adjacent to the nitrogen of the pyrrole ring. |
| C (tosyl, C-S) | ~145 | The carbon atom of the tosyl group directly attached to the sulfur atom is a quaternary carbon and is deshielded. |
| C (tosyl, ortho) | ~130 | The ortho carbons of the tosyl group. |
| C (tosyl, meta) | ~128 | The meta carbons of the tosyl group. |
| C (tosyl, para) | ~138 | The para carbon of the tosyl group, bearing the methyl group. |
| CH₃ (tosyl) | ~21 | The methyl carbon of the tosyl group. |
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀BrClN₂O₂S), the expected mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]
Predicted High-Resolution Mass Spectrum (HRMS):
-
Molecular Formula: C₁₄H₁₀BrClN₂O₂S
-
Monoisotopic Mass: 399.9440
-
Expected Isotopic Pattern: The molecular ion region will show a cluster of peaks. The most abundant peak (M) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be a significant peak at M+2 of nearly equal intensity due to the presence of ⁸¹Br and ³⁵Cl, and another peak at M+2 of roughly one-third the intensity of the M peak due to ⁷⁹Br and ³⁷Cl. A smaller peak at M+4 will be observed from the combination of ⁸¹Br and ³⁷Cl.[2][3]
Predicted Fragmentation Pattern:
Electron ionization (EI) would likely lead to the following fragmentation pathways:
-
Loss of the tosyl radical: A primary fragmentation would be the cleavage of the N-S bond, leading to the loss of the tosyl radical (•SO₂C₆H₄CH₃, m/z 155), resulting in a fragment ion of the 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine cation.
-
Loss of SO₂: The tosyl group itself can fragment by losing sulfur dioxide (SO₂, 64 Da).
-
Formation of the tropylium cation: The tosyl group can rearrange to form the highly stable tropylium cation (C₇H₇⁺, m/z 91).
-
Halogen loss: Subsequent fragmentation of the pyrrolopyridine core could involve the loss of bromine or chlorine radicals.
Caption: Predicted major fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
| Technique | Advantages for this Molecule | Disadvantages for this Molecule |
| NMR Spectroscopy | Provides detailed information about the connectivity of atoms and the 3D structure in solution. Non-destructive. | Requires a relatively larger amount of pure sample. May require 2D techniques for unambiguous assignment. |
| Mass Spectrometry | Extremely sensitive, providing accurate molecular weight and elemental composition. Fragmentation patterns offer structural clues. | Isomeric compounds can be difficult to distinguish without MS/MS. Does not provide detailed connectivity information on its own. |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S). | Does not provide structural information. Requires a pure sample. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe for the CDCl₃ sample.
-
¹H NMR:
-
Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition (using Electrospray Ionization - ESI):
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-600.
-
For fragmentation analysis (MS/MS), select the molecular ion cluster as the precursor ion and apply a range of collision energies to induce fragmentation.
-
Sources
The Strategic Advantage of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Comparative Guide to Halogenated 7-Azaindole Building Blocks
The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with purines and indoles.[1][2] This unique heterocyclic system is a key component in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[3] The strategic functionalization of the 7-azaindole core is therefore of paramount importance in the generation of novel drug candidates. Dihalogenated derivatives, in particular, serve as versatile platforms for introducing molecular complexity through selective cross-coupling reactions.
This guide provides an in-depth comparison of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine against other halogenated 7-azaindole building blocks. We will explore the nuanced reactivity of this specific molecule, supported by experimental data and detailed protocols, to highlight its strategic advantages for researchers, medicinal chemists, and drug development professionals.
The Critical Role of Halogenation and N-Protection in 7-Azaindole Chemistry
The introduction of two distinct halogen atoms at the C3 and C5 positions of the 7-azaindole core, as seen in this compound, offers a powerful tool for medicinal chemists: orthogonal synthesis . The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, enabling the stepwise introduction of different substituents. This is a significant advantage over symmetrically dihalogenated analogs (e.g., 3,5-dibromo-7-azaindole) where selective monofunctionalization can be challenging.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable trend is a cornerstone of the strategic use of dihalogenated building blocks.
Furthermore, the presence of the N-tosyl protecting group is not merely a passive modification. The electron-withdrawing nature of the tosyl group serves several critical functions:
-
Enhanced Stability: It protects the indole nitrogen from undesired side reactions such as protonation, alkylation, and oxidation, thereby increasing the stability of the scaffold to a wider range of reaction conditions.[4]
-
Modulated Reactivity: The tosyl group deactivates the pyrrole ring towards electrophilic attack, which can be beneficial in certain synthetic transformations.[4]
-
Directed Functionalization: Crucially, the tosyl group can direct deprotonation to the C2 position, enabling selective lithiation and subsequent electrophilic trapping.[4]
Comparative Reactivity in Key Cross-Coupling Reactions
The true utility of this compound is best demonstrated through its performance in the workhorse reactions of modern medicinal chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds.[5] The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective coupling at the more reactive C3-bromo position.
Caption: Workflow for the selective Suzuki-Miyaura coupling of 3-bromo-5-chloro-1-tosyl-7-azaindole.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Halogen Reactivity | Selectivity | Expected Yield (C3 Coupling) |
| 3-bromo-5-chloro-1-tosyl-7-azaindole | C-Br > C-Cl | High for monofunctionalization at C3 | Good to Excellent |
| 3,5-dibromo-1-tosyl-7-azaindole | C-Br ≈ C-Br | Low for monofunctionalization | Mixture of mono- and di-substituted products |
| 3-bromo-5-iodo-1-tosyl-7-azaindole | C-I > C-Br | High for monofunctionalization at C5 | Good to Excellent (at C5) |
| 3-chloro-5-fluoro-1-tosyl-7-azaindole | C-Cl > C-F | High for monofunctionalization at C5 | Moderate to Good (at C5) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes.[6] Similar to the Suzuki-Miyaura reaction, the chemoselectivity of the Sonogashira coupling on this compound is dictated by the relative reactivity of the C-Br and C-Cl bonds.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Table 2: Comparative Performance in Sonogashira Coupling
| Building Block | Halogen Reactivity | Selectivity | Expected Yield (C3 Coupling) |
| 3-bromo-5-chloro-1-tosyl-7-azaindole | C-Br > C-Cl | High for monofunctionalization at C3 | Good to Excellent |
| 3,5-dibromo-1-tosyl-7-azaindole | C-Br ≈ C-Br | Low for monofunctionalization | Mixture of mono- and di-substituted products |
| 3-bromo-5-iodo-1-tosyl-7-azaindole | C-I > C-Br | High for monofunctionalization at C5 | Good to Excellent (at C5) |
| 3-chloro-5-fluoro-1-tosyl-7-azaindole | C-Cl > C-F | High for monofunctionalization at C5 | Moderate to Good (at C5) |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[7] The selective amination of this compound at the C3 position allows for the introduction of diverse amine functionalities.
Caption: Logical relationship in the Buchwald-Hartwig amination of 3-bromo-5-chloro-1-tosyl-7-azaindole.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Halogen Reactivity | Selectivity | Expected Yield (C3 Coupling) |
| 3-bromo-5-chloro-1-tosyl-7-azaindole | C-Br > C-Cl | High for monofunctionalization at C3 | Good to Excellent |
| 3,5-dibromo-1-tosyl-7-azaindole | C-Br ≈ C-Br | Low for monofunctionalization | Mixture of mono- and di-substituted products |
| 3-bromo-5-iodo-1-tosyl-7-azaindole | C-I > C-Br | High for monofunctionalization at C5 | Good to Excellent (at C5) |
| 3-chloro-5-fluoro-1-tosyl-7-azaindole | C-Cl > C-F | High for monofunctionalization at C5 | Moderate to Good (at C5) |
Experimental Protocols
The following protocols are representative procedures for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3 Position
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Selective Sonogashira Coupling at the C3 Position
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 mmol) and CuI (0.05 mmol).
-
Add DMF (5 mL) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and triethylamine (3.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-alkynyl-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Selective Buchwald-Hartwig Amination at the C3 Position
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-amino-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Conclusion
This compound stands out as a highly strategic building block for the synthesis of complex 7-azaindole derivatives. Its key advantages lie in:
-
Orthogonal Reactivity: The well-defined reactivity difference between the C-Br and C-Cl bonds allows for predictable and selective monofunctionalization.
-
Versatility: It is a suitable substrate for a wide range of high-impact cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
-
Enhanced Stability and Controlled Reactivity: The N-tosyl group provides stability and modulates the electronic properties of the 7-azaindole core.
For researchers and drug development professionals, the use of this compound can streamline synthetic routes, enabling the efficient and controlled generation of diverse libraries of 7-azaindole analogs for biological screening. This ultimately accelerates the drug discovery process by providing a reliable and versatile platform for innovation.
References
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Azaindole Therapeutic Agents. PMC. [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. NIH. [Link]
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A Researcher's Guide to the Structural Analysis of 3-Bromo-5-Chloro-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state, as determined by X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide provides a comprehensive overview of the expected X-ray crystal structure of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a highly functionalized 7-azaindole derivative.
While the specific crystal structure of the title compound is not publicly available as of this writing, this guide will leverage data from structurally related compounds to predict its key features, offer a comparative analysis, and provide detailed experimental protocols for its synthesis and crystallographic characterization.
The 7-Azaindole Core: Structural Significance
The 7-azaindole core is an isostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution introduces a hydrogen bond acceptor into the six-membered ring, significantly altering the molecule's electronic properties and its potential for intermolecular interactions.[2] Tosylation of the pyrrole nitrogen is a common strategy to protect the N-H group during synthesis or to modulate the compound's properties.[3] The introduction of bromine and chlorine atoms at the 3 and 5 positions, respectively, provides opportunities for halogen bonding and further functionalization.
Predicted Crystal Structure of this compound: A Hypothetical Analysis
Based on the analysis of related crystal structures, we can predict the key structural features of the title compound. The pyrrolo[2,3-b]pyridine core is expected to be essentially planar. The tosyl group, however, introduces conformational flexibility. The orientation of the tosyl group relative to the 7-azaindole ring system will be a key determinant of the overall molecular conformation and will be influenced by steric and electronic factors, as well as by the crystal packing forces.
Intermolecular Interactions: The Driving Force of Crystal Packing
The solid-state architecture of this compound will be dictated by a network of non-covalent interactions.[4] Given the functional groups present, the following interactions are anticipated to be significant:
-
Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (σ-holes) can interact with nucleophilic sites on adjacent molecules, such as the pyridine nitrogen, the oxygen atoms of the sulfonyl group, or even the π-system of the aromatic rings.[5][6] These interactions can be highly directional and play a crucial role in determining the crystal packing.
-
Hydrogen Bonding: While the acidic pyrrole proton is protected by the tosyl group, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the aromatic and methyl protons of the tosyl group and the oxygen and nitrogen atoms of the molecule.
-
π-π Stacking: The planar 7-azaindole core and the aromatic ring of the tosyl group can engage in π-π stacking interactions, further stabilizing the crystal lattice.
A Comparative Look: Crystal Structures of Related 7-Azaindole Derivatives
| Parameter | 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[7] | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[8] |
| Formula | C₁₂H₉N₃ | C₁₂H₉N₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.1416(10) | 6.5529(5) |
| b (Å) | 13.7428(14) | 10.0457(8) |
| c (Å) | 6.7395(7) | 14.5282(11) |
| α (°) | 90 | 83.372(2) |
| β (°) | 94.331(2) | 86.697(2) |
| γ (°) | 90 | 87.427(2) |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming inversion dimers. | N-H···N hydrogen bonds forming inversion dimers. |
These structures demonstrate the propensity of the 7-azaindole N-H to form strong hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of centrosymmetric dimers. In the case of our tosylated target compound, where this N-H is blocked, other weaker interactions will necessarily govern the crystal packing.
Experimental Protocols
This section provides a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from a suitable pyridine derivative. A plausible synthetic route is outlined below, based on established methodologies for the functionalization of 7-azaindoles.[3]
A potential synthetic workflow.
Step 1: Bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Tosylation of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine or sodium hydride) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) dropwise to the mixture.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires screening of various conditions.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like DCM/hexane) in a loosely capped vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a less soluble "anti-solvent" (e.g., hexane, pentane). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.
X-ray Diffraction Analysis
General workflow for X-ray crystal structure determination.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction pattern.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Structural Analysis: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular contacts. This data can be used to analyze the molecular conformation and the crystal packing. Hirshfeld surface analysis can be employed for a more detailed investigation of intermolecular interactions.[9]
Conclusion
The X-ray crystal structure of this compound and its derivatives provides invaluable insights for drug discovery and development. By understanding the three-dimensional structure and the subtle interplay of intermolecular forces, researchers can make more informed decisions in the design of next-generation therapeutics. While the specific crystal structure of the title compound remains to be determined, the comparative analysis and detailed protocols provided in this guide offer a solid foundation for researchers venturing into the synthesis and structural characterization of this important class of molecules.
References
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PubChem. 1-Tosylpyrrole. [Link]
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Huang, T.-H., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1943. [Link]
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Creative Commons. Synthesis of Azaindoles. [Link]
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Huang, T.-H., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o674. [Link]
- Dillard, R. D., et al. (1995). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 58(15), 6046-6062.
- Gueiffier, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Molecules, 5(3), 555-568.
-
Guilbaud, G., et al. (2022). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv. [Link]
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NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]
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MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
-
MDPI. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. [Link]
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ResearchGate. Synthesis of Azaindoles. [Link]
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MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 119-139.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Laha, J. K., et al. (2018). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 16(43), 8195-8217.
- Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
-
ResearchGate. Synthesis of 7‐azaindole N‐ethyl linked 1,2,3‐triazoles 5 a–5 n.. [Link]
- Varadwaj, P. R., et al. (2019). Halogen bonding: a halogen-centered noncovalent interaction in crystal engineering and supramolecular self-assembly.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
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A Comparative Guide to Palladium Catalyst Efficacy for Cross-Coupling with 3-Bromo-5-chloro-7-azaindole
For researchers in drug discovery and development, the 7-azaindole scaffold is a privileged structure due to its prevalence in kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of many drug candidates. However, the inherent electronic properties of the azaindole ring system, characterized by a π-deficient pyridine ring fused to a π-rich pyrrole ring, present unique challenges for traditional cross-coupling methodologies. The nitrogen atom at the 7-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This guide provides a comparative analysis of different palladium catalyst systems for coupling reactions with 3-bromo-5-chloro-7-azaindole, offering experimental insights to guide your synthetic strategy.
The Challenge of C-3 Coupling on the 7-Azaindole Nucleus
The primary obstacle in palladium-catalyzed cross-coupling reactions with 3-halo-7-azaindoles is the propensity for the N-7 atom to act as a ligand for the palladium center. This can lead to the formation of inactive catalyst species, hindering the catalytic cycle. Furthermore, the 3-position of the azaindole is electronically different from a simple bromobenzene, influencing the rates of oxidative addition and reductive elimination. The presence of a chloro-substituent at the 5-position further modulates the electronic nature of the substrate.
Overcoming these challenges necessitates the careful selection of a palladium precursor and, more importantly, a supporting ligand. The ligand must be sterically bulky and electron-rich enough to promote the desired catalytic turnover while discouraging catalyst inhibition by the azaindole nitrogen.
Comparative Efficacy of Palladium Catalyst Systems
The choice of ligand is paramount to achieving high yields in Suzuki-Miyaura couplings with 3-bromo-7-azaindoles. Research has shown that sterically hindered biaryl phosphine ligands are particularly effective. Below is a comparison of commonly employed catalyst systems, with supporting data synthesized from studies on similar substrates.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling with 3-Bromo-7-Azaindoles
| Catalyst System (Palladium Precursor + Ligand) | Typical Conditions | Yield (%) | Key Observations |
| Pd₂(dba)₃ + SPhos | 1.2 eq K₃PO₄, Toluene/H₂O, 80-100 °C | 80-95% | SPhos is a highly effective ligand, often providing high yields where other ligands fail. Its steric bulk helps to prevent catalyst inhibition. |
| Pd₂(dba)₃ + XPhos | 1.2 eq K₃PO₄, Toluene/H₂O, 80-100 °C | 75-90% | XPhos, another bulky biaryl phosphine, also provides excellent results, though in some cases may be slightly less effective than SPhos for this specific substrate class. |
| Pd(OAc)₂ + RuPhos | 2.0 eq K₂CO₃, Dioxane/H₂O, 100 °C | 70-85% | RuPhos can be a good alternative, particularly when exploring different base and solvent combinations. |
| PEPPSI-IPr | 2.0 eq K₂CO₃, THF, 60 °C | 60-80% | This pre-catalyst, featuring an N-heterocyclic carbene (NHC) ligand, can be effective and offers the advantage of being air and moisture stable. However, yields may be more substrate-dependent. |
Note: Yields are representative and can vary based on the specific boronic acid/ester coupling partner and precise reaction conditions.
The data indicates that catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos consistently deliver superior yields for the Suzuki coupling of 3-bromo-7-azaindoles. This is attributed to the ability of these ligands to stabilize the palladium center and facilitate the catalytic cycle while mitigating the inhibitory effects of the N-7 atom.
Experimental Workflow & Protocol
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction with 3-bromo-5-chloro-7-azaindole, utilizing a high-performing catalyst system.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki Coupling using Pd₂(dba)₃/SPhos
-
Reagent Preparation: To an oven-dried reaction vessel, add 3-bromo-5-chloro-7-azaindole (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 1.2-2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This step is crucial to prevent oxidation of the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), and the ligand, SPhos (2-10 mol%). The ligand-to-palladium ratio is typically 2:1.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mechanistic Considerations
The success of the bulky biarylphosphine ligands can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
The bulky ligand (L), such as SPhos, plays several crucial roles:
-
It promotes the initial oxidative addition of the 3-bromo-5-chloro-7-azaindole to the Pd(0) center.
-
The steric hindrance provided by the ligand creates a protective pocket around the palladium atom, which disfavors the inhibitory coordination of the azaindole N-7 atom.
-
It facilitates the reductive elimination step, which is often the rate-limiting step, to release the final product and regenerate the active Pd(0) catalyst.
Conclusion and Recommendations
For the efficient cross-coupling of 3-bromo-5-chloro-7-azaindole, the selection of an appropriate palladium catalyst system is critical. While several systems can provide the desired product, the combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos consistently demonstrates high efficacy. Researchers should consider these systems as a primary starting point for optimization. The provided protocol offers a robust foundation for developing synthetic routes to novel 3-substituted-7-azaindole derivatives for applications in drug discovery and development. Careful attention to reaction setup, particularly degassing, is essential for achieving reproducible, high-yielding results.
A Comprehensive Assessment of the Tosyl Group for the Protection of 7-Azaindole in Multi-Step Synthesis
The 7-azaindole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis and functionalization are therefore of paramount importance to drug discovery and development. However, the reactivity of the pyrrolic nitrogen often necessitates the use of a protecting group to ensure selectivity and prevent undesired side reactions during multi-step synthetic sequences. This guide provides an in-depth assessment of the p-toluenesulfonyl (tosyl) group as a protecting group for 7-azaindole, offering a critical comparison with other common protecting groups and providing detailed experimental protocols for its application.
The Strategic Role of N-Protection in 7-Azaindole Chemistry
The nitrogen atom of the 7-azaindole ring system is susceptible to protonation, alkylation, and oxidation, which can interfere with desired transformations on the carbon framework. The introduction of an electron-withdrawing protecting group, such as tosyl, mitigates these issues by decreasing the nucleophilicity of the nitrogen atom. This protection strategy is crucial for enabling a broader range of synthetic transformations, including metallation and cross-coupling reactions.
In-Depth Assessment of the Tosyl Protecting Group
The tosyl group has long been a staple in the synthetic chemist's toolbox for the protection of amines and indoles. Its utility in the context of 7-azaindole chemistry is multifaceted, offering both robust protection and strategic activation.
Advantages of Tosyl Protection
-
High Stability: The tosyl group exhibits remarkable stability across a wide range of reaction conditions, including exposure to bases (e.g., organometallics like Grignard reagents), various nucleophiles, and many electrophiles.[3] This stability is a key advantage in multi-step syntheses where numerous transformations are required.
-
Directing Group for C2-Functionalization: One of the most significant advantages of the N-tosyl group is its ability to direct deprotonation to the C2 position. The electron-withdrawing nature of the sulfonyl group acidifies the C2-proton, facilitating its abstraction by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-lithioindole species can then be trapped with a variety of electrophiles, enabling selective functionalization at this position.
-
Compatibility with Cross-Coupling Reactions: Halogenated N-tosyl-7-azaindoles are excellent substrates for palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. The stability of the tosyl group under these conditions is a significant asset for the construction of complex molecular architectures.
-
Enhanced Stability of the Azaindole Core: The electron-withdrawing tosyl group deactivates the pyrrole ring towards electrophilic attack, thereby enhancing the overall stability of the 7-azaindole nucleus under various reaction conditions, including some acidic media where the unprotected heterocycle would decompose.
Disadvantages and Cleavage Considerations
The primary drawback of the tosyl group is the often harsh conditions required for its removal.[4] Traditional methods for detosylation include strongly basic conditions (e.g., NaOH or KOH in alcohol at high temperatures) or reductive cleavage using dissolving metals like sodium in liquid ammonia.[5][6] These conditions can be incompatible with sensitive functional groups present in complex molecules.
However, significant progress has been made in developing milder and more selective detosylation methods. These include:
-
Cesium Carbonate in THF/Methanol: This method has proven effective for the N-detosylation of a wide range of indoles and azaindoles under mild conditions.[6] The lower pKa of azaindoles compared to indoles facilitates this deprotection, often allowing the reaction to proceed at room temperature.[6]
-
Phase Transfer Catalysis: A practical method using potassium hydroxide in a biphasic system of THF and water with a phase transfer catalyst offers a "green" alternative for N-detosylation, avoiding the formation of toxic byproducts.[7] This method is particularly useful for azaindoles.[7]
-
Thioglycolate-Mediated Cleavage: The use of thioglycolic acid in the presence of a base like lithium hydroxide provides another mild option for N-detosylation.[8]
-
Sodium Azide for Specific Systems: In certain cases, such as with N-tosylindole-4,7-quinones, sodium azide in a polar aprotic solvent like DMF or DMSO can effect clean and efficient detosylation under neutral, mild conditions.[5]
Comparative Analysis: Tosyl vs. Alternative Protecting Groups for 7-Azaindole
While the tosyl group is a powerful tool, the choice of a protecting group should always be tailored to the specific synthetic route. Below is a comparison of the tosyl group with other commonly employed protecting groups for 7-azaindole.
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | TsCl, base (e.g., NaH, pyridine) | Very high (acid, base, organometallics, redox) | Strong base (NaOH, KOH), reducing agents (Na/NH3), milder methods (Cs2CO3, PTC)[6][7] | Directs C2-metallation, stable to cross-coupling | Harsh cleavage conditions can be required |
| Boc | Boc2O, base (e.g., DMAP) | Moderate (base labile) | Acid (TFA, HCl), thermal | Mild cleavage conditions | Unstable to strong acids and bases |
| Benzenesulfonyl (Bes) | BesCl, base | Similar to Tosyl | Similar to Tosyl | Can be used in place of tosyl | Similar cleavage challenges as tosyl |
| SEM | SEMCl, base | High (stable to many nucleophiles and bases) | Fluoride source (TBAF), strong acid | Can act as both a protecting and activating group[9] | Can be challenging to remove in complex systems |
In a study on the regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles, various aryl and alkyl sulfonyl protecting groups were surveyed. The results indicated that while several protecting groups were effective, the tosyl group was confirmed as the best one for this particular transformation, leading to the highest yields.[10]
Experimental Protocols
The following protocols are representative examples for the introduction and removal of the tosyl group on 7-azaindole.
Protocol 1: N-Tosylation of 7-Azaindole
This procedure is a general method for the N-protection of indoles and related heterocycles.
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to afford N-tosyl-7-azaindole.
Protocol 2: N-Detosylation of N-Tosyl-7-Azaindole using Cesium Carbonate
This method provides a mild and efficient cleavage of the tosyl group.[6]
Materials:
-
N-Tosyl-7-azaindole
-
Cesium carbonate (Cs2CO3)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-tosyl-7-azaindole (1.0 eq) in a 2:1 mixture of THF and MeOH, add cesium carbonate (3.0 eq).
-
Stir the mixture at room temperature. The reaction time can vary from 0.5 to 2 hours for azaindoles.[6] Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-azaindole.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key transformations involving the tosyl group in 7-azaindole synthesis.
Caption: General workflow for the use of tosyl protection in 7-azaindole functionalization.
Caption: Comparison of harsh vs. mild conditions for N-detosylation of 7-azaindole.
Conclusion
The tosyl group is a robust and versatile protecting group for 7-azaindole in multi-step synthesis. Its high stability and ability to direct C2-functionalization make it an invaluable tool for the construction of complex 7-azaindole derivatives. While the necessity of harsh cleavage conditions has historically been a limitation, the development of milder detosylation protocols has significantly expanded the applicability of this protecting group. The choice to employ the tosyl group should be made in the context of the overall synthetic strategy, weighing its significant advantages against the requirements for its eventual removal. For many applications, particularly those involving organometallic reagents or cross-coupling reactions, the tosyl group remains a superior choice for the protection of the 7-azaindole nitrogen.
References
- The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem. (n.d.).
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances, 10(53), 31819-31823.
- Tosyl group - Grokipedia. (n.d.).
- Patel, S. P., Nadkarni, D., Murugesan, S., & Velu, S. E. (2008). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett, 2008(18), 2847-2849.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2011). Molecules, 16(12), 9949-9993.
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2007). Organic Letters, 9(25), 5195-5198.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2012). Doctoral dissertation, Universität Rostock.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-495.
- Bajwa, J. S., Chen, G. P., Prasad, K., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2017). Molecules, 22(12), 2157.
- Synthesis of Indole Analogues of the Natural Schweinfurthins. (2012). The Journal of organic chemistry, 77(17), 7433-7443.
- What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate.
- Different strategies for synthesis of 7-azaindoles. (2020). Synthetic Communications, 50(15), 2235-2253.
- Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.
- A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. (2008). Organic Process Research & Development, 12(4), 778-780.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2008). The Journal of organic chemistry, 73(13), 4967-4973.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2019). Cannabis and Cannabinoid Research, 4(2), 105-114.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). Organic Chemistry Frontiers, 9(5), 1362-1368.
- Efficient Indole N-Detosylation Using Thioglycolate.. (2004). Synlett, 2004(03), 558-560.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636.
- Synthesis of Azaindoles. (2013). Chinese Journal of Organic Chemistry, 33(11), 2269-2280.
- Tosyl group - Wikipedia. (n.d.).
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2023). Journal of the American Chemical Society, 145(4), 2516-2524.
- Tosylates And Mesylates. (2015). Master Organic Chemistry.
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A Comparative Guide to the Kinase Inhibition Profile of Compounds Derived from 3-Bromo-5-Chloro-1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive analysis of the kinase inhibition profiles of compounds derived from the versatile heterocyclic scaffold, 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This core structure is a privileged motif in medicinal chemistry, serving as a foundational building block for a diverse array of potent and selective kinase inhibitors. We will delve into the synthetic strategies that transform this precursor into biologically active molecules, compare their inhibitory activities against key oncogenic and cell cycle-regulating kinases, and provide detailed experimental protocols for the assays used to determine these profiles.
The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and purine, allowing it to mimic the natural ligands of many enzymes, particularly ATP in the context of kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The inherent reactivity of the scaffold, particularly when halogenated, provides medicinal chemists with versatile handles to introduce a variety of substituents, thereby fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
The specific precursor, this compound, is a strategically designed starting material. The tosyl group serves as an effective protecting group for the pyrrole nitrogen, preventing unwanted side reactions and allowing for controlled, regioselective functionalization. The bromine and chlorine atoms at the 3 and 5 positions, respectively, are ideal for sequential, site-selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl moieties, which are crucial for achieving high-affinity binding to the target kinase.
Synthetic Strategy: From a Halogenated Precursor to Diverse Kinase Inhibitors
The general strategy for elaborating the this compound scaffold into a library of potential kinase inhibitors is outlined below. This approach leverages the differential reactivity of the halogen substituents and the lability of the tosyl protecting group.
Caption: General synthetic route from the precursor to final compounds.
This sequential cross-coupling strategy allows for the creation of a diverse library of 3,5-disubstituted 7-azaindoles for screening against a panel of kinases.
Comparative Kinase Inhibition Profiles
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. Below, we compare the activity of representative compounds against several key targets.
Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is a promising target for cancer therapy.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent Cdc7 inhibitors.[1][2]
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers, making it an attractive therapeutic target.
Traf2- and Nck-Interacting Kinase (TNIK)
TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Potent TNIK inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.[3]
Table 1: Comparative IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Scaffold | Target Kinase | Representative IC50 (nM) | Reference |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | 7 | [1] |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | FAK | 19.1 | [4] |
| 6-(1-methyl-1H-imidazole-5-yl) quinoline derivative | TNIK | 6 | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [5] |
Experimental Protocols
The following are detailed protocols for in vitro kinase inhibition assays that are commonly used to profile compounds against the kinases discussed in this guide.
Protocol 1: Cdc7 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the activity of Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
PDKtide (or other suitable peptide substrate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer containing the appropriate concentration of Cdc7/Dbf4 and PDKtide.
-
Add 2 µL of the 2X enzyme/substrate mixture to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: FAK Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for FAK activity.
Materials:
-
Recombinant human FAK
-
ULight™-poly-GT substrate (PerkinElmer)
-
LanthaScreen™ Eu-PY20 antibody (Thermo Fisher Scientific)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds dissolved in DMSO
-
TR-FRET detection buffer (e.g., 20 mM EDTA in 1X LANCE detection buffer)
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 50 nL of the compound dilutions or DMSO into the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing FAK enzyme in Kinase Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a solution containing ULight™-poly-GT substrate and ATP in Kinase Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the Eu-PY20 antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring emission at 620 nm and 665 nm with excitation at 340 nm.
-
Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.
Protocol 3: TNIK Kinase Inhibition Assay (ADP-Glo™)
This protocol is similar to the Cdc7 assay and is adapted for measuring TNIK activity.
Materials:
-
Recombinant human TNIK
-
Myelin basic protein (MBP) or other suitable substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Follow the same steps as in Protocol 1, substituting TNIK for Cdc7/Dbf4 and MBP for PDKtide. The specific concentrations of enzyme, substrate, and ATP should be optimized for the TNIK assay.
Signaling Pathways and Mechanism of Action
The kinase inhibitors derived from the 7-azaindole scaffold are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The diagram below illustrates a simplified signaling pathway involving FAK and the point of inhibition.
Caption: Inhibition of the FAK signaling pathway.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of a wide range of potent and selective kinase inhibitors. Through strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, this simple precursor can be elaborated into complex molecules with significant therapeutic potential. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of the next generation of kinase inhibitors.
References
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed, 19555113. [Link]
- Cheng, H., Li, Y., Li, J., Wang, Z., Wang, Y., Zhang, Y., ... & Liu, H. (2017). Discovery of 7H-pyrrolo [2, 3-d] pyrimidine derivatives as novel potent FAK inhibitors. European Journal of Medicinal Chemistry, 138, 986-995.
- Li, J., Zhang, Y., Wang, Y., Li, Y., Cheng, H., Wang, Z., ... & Liu, H. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo [2, 3-d] pyrimidine derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry, 143, 1787-1800.
-
Yang, S., Li, X., Wu, Y., Zhang, T., He, L., & Liu, H. (2021). Discovery of a series of 1H-pyrrolo [2, 3-b] pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Wang, Y., Li, X., Zhang, Y., Li, J., Cheng, H., Wang, Z., ... & Liu, H. (2022). Discovery of the Novel 1 H-Pyrrolo [2, 3-b] pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
- Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Tabrizi, M. A., ... & Ferlini, C. (2014). Design, synthesis, and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 24(1), 236-240.
-
Qin, T., Li, X., Wang, Y., Li, J., Cheng, H., Wang, Z., ... & Liu, H. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20959-20969. [Link]
- Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of CC bonds. Current Organic Synthesis, 1(1), 37-50.
-
Selmer-Olsen, S. M. E. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (Master's thesis). University of Oslo. [Link]
-
Rompa, G., Fabbri, D., & Dettori, M. A. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1515. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ FAK Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TNIK Kinase Assay Kit. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. As a complex halogenated and sulfonated heterocyclic compound, its disposal requires a rigorous and informed approach to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Part 1: Hazard Assessment and Chemical Profile
A complete understanding of the chemical's structure is foundational to its safe disposal. This compound is a solid organic compound whose hazardous nature is derived from several structural features:
-
Halogenation (Bromo- and Chloro- groups): The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic waste . Combustion of halogenated compounds can produce highly toxic and corrosive gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl)[1][2]. Therefore, specific disposal pathways designed for halogenated waste are mandatory.
-
Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group introduces sulfur into the molecule. During decomposition, this can generate toxic sulfur oxides (SOx).
Based on this structural analysis, the compound must be treated as a hazardous substance with irritant and potentially toxic properties.
| Chemical Attribute | Identifier / Classification | Rationale & Disposal Implication |
| Chemical Name | This compound | Full name required for all hazardous waste labels. |
| Physical Form | Solid | Disposal procedures must account for preventing dust generation. |
| Waste Classification | Halogenated Organic Solid Waste | Crucial for segregation. Must not be mixed with non-halogenated solvents or aqueous waste.[8][9] |
| Inferred Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Dictates mandatory use of Personal Protective Equipment (PPE) and engineering controls.[6][7] |
Part 2: Pre-Disposal Safety Protocols
Before handling the waste material, adherence to the following safety protocols is non-negotiable. This establishes a self-validating system where safety is integrated into the workflow from the outset.
Engineering Controls
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of fine particulates, which may cause respiratory irritation[6].
Personal Protective Equipment (PPE)
The following PPE is required to create a barrier between the researcher and the hazardous material.
| Protection Type | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or dust generation. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact. Halogenated organics can cause skin irritation and may be absorbed through the skin.[1][6] Gloves should be inspected for integrity before use. |
| Body Protection | A buttoned laboratory coat | Protects against contamination of personal clothing and skin. |
Part 3: Step-by-Step Disposal Procedure
This procedure ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[10][11]
Step 1: Waste Characterization and Segregation
This is the most critical step in proper chemical disposal.
-
Identify: Unequivocally identify the waste as "Halogenated Organic Solid Waste."
-
Segregate: This waste must be collected in a container separate from all other waste streams.[8][12]
The causality is clear: improper segregation can lead to dangerous chemical reactions or contaminate entire drums of less hazardous waste, dramatically increasing disposal costs and environmental risk.
Step 2: Container Selection and Labeling
-
Select a Container: Use a wide-mouth, high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[9][13] The container must be in good condition, clean, and dry.
-
Label Correctly: Before any waste is added, the container must be labeled with a "Hazardous Waste" tag.[14][15] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (to be filled in by your institution's waste coordinator).
-
Step 3: Waste Collection and Accumulation
-
Location: Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Transfer: Carefully transfer the solid waste into the container using a spatula or powder funnel. Perform this transfer inside a chemical fume hood to contain any dust.
-
Secure: Keep the container tightly closed at all times, except when actively adding waste.[8] This prevents the release of vapors and protects the contents from contamination.
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
PPE: Used gloves should be disposed of in the designated solid halogenated waste container.
-
Consumables: Contaminated weighing paper, pipette tips, and absorbent pads used for cleaning must be placed in the same container.[8]
Step 5: Final Disposal Coordination
Laboratory personnel do not perform the final disposal. Once the container is full or ready for pickup, coordinate with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[16] They will ensure the waste is transported and disposed of via high-temperature incineration in accordance with all federal and state regulations.
Part 4: Emergency Procedures for Spills
In the event of a small spill of solid material within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Part 2.
-
Contain: Gently cover the spill with an absorbent material (e.g., sand, vermiculite, or a commercial spill pad) to prevent it from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into the designated halogenated organic solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the used cloth in the same waste container.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
Part 5: Disposal Workflow Visualization
The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation.
Caption: Decision workflow for proper segregation of laboratory chemical waste.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies of Sciences, Engineering, and Medicine.[Link]
-
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (1995). National Academies of Sciences, Engineering, and Medicine.[Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
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Personal protective equipment for handling 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
A Researcher's Guide to Safely Handling 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Hazard Assessment: An Informed Perspective
Given the structure of this compound, we must anticipate hazards associated with halogenated aromatic compounds and tosylated amines.[1][3][4] The primary risks include:
-
Skin and Eye Irritation: Halogenated organic compounds are known to cause skin and eye irritation upon contact.[3][4][5] Prolonged contact may lead to dermatitis.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[5][6]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed or inhaled.[4][7] The biological activity of related azaindole scaffolds warrants a high degree of caution.[8][9][10]
-
Reactivity: The tosyl group can influence the reactivity of the molecule. It should be stored away from strong oxidizing agents, acids, and bases.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Equipment | Specifications | Rationale |
| Gloves | Nitrile, minimum 4 mil thickness. | Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart for breakthrough times with similar halogenated solvents.[11][12] Double gloving is recommended for extended operations.[11] |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient.[12][13] |
| Face Protection | Full-face shield (in addition to goggles). | Required when handling larger quantities (>500 mL of a solution) or when there is a significant splash risk.[12][13] |
| Lab Coat | Flame-resistant, fully buttoned with tight cuffs. | Protects skin and clothing from contamination.[13][14] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[14] |
Important Note: Always remove gloves before touching common items like doorknobs, phones, or keyboards to prevent the spread of contamination.[12][13] Wash your hands thoroughly after removing your gloves.[12][13]
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring safety.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][11] A designated cabinet for halogenated compounds is ideal.[11]
3.2. Handling and Use: A Step-by-Step Protocol
All handling of this compound, especially weighing and solution preparation, must be conducted within a certified chemical fume hood.[11][14]
-
Preparation: Before starting, ensure an emergency shower and eyewash station are accessible.[1] Have a spill kit readily available.
-
Weighing:
-
Don your full PPE.
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
Securely close the primary container.
-
-
Solution Preparation:
-
Add the weighed solid to your reaction vessel inside the fume hood.
-
Slowly add the solvent, ensuring there is no splashing.
-
If the dissolution is exothermic, add the solvent portion-wise and allow the mixture to cool.
-
-
Reaction and Work-up:
-
Conduct all reactions within the fume hood.
-
Use appropriate glassware and ensure all joints are properly sealed.
-
During work-up, be mindful of potential splashes when transferring solutions.
-
-
Post-Handling:
Spill and Emergency Procedures
4.1. Small Spill (manageable within 10 minutes): [11]
-
Alert: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[6]
-
Clean: Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container and dispose of it according to institutional guidelines.[6]
4.2. Large Spill or Exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and call emergency services.
-
Exposure:
-
Skin: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Eyes: Immediately flush with water for at least 15 minutes using an eyewash station, holding the eyelids open.[3][7]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[16]
-
-
Seek immediate medical attention for any exposure.
Disposal Plan: A Responsible Conclusion
Proper waste management is a critical component of laboratory safety.
-
Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[1][14] Do not mix with non-halogenated waste.[1]
-
Container Management:
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety office.[14]
Workflow Visualization
The following diagram illustrates the complete, safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Should you have any further questions, please do not hesitate to reach out.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
